molecular formula C29H32O7S B570506 rac-TAK-875 CAS No. 1390641-84-5

rac-TAK-875

Cat. No.: B570506
CAS No.: 1390641-84-5
M. Wt: 524.628
InChI Key: BZCALJIHZVNMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-TAK-875, also known as Rac-TAK-875, is a useful research compound. Its molecular formula is C29H32O7S and its molecular weight is 524.628. The purity is usually 95%.
BenchChem offers high-quality rac-TAK-875 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-TAK-875 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Agonism of rac-TAK-875 on GPR40: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel therapeutic agents for type 2 diabetes has led to the exploration of various molecular targets. Among these, the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising candidate due to its role in glucose-dependent insulin secretion. This technical guide provides an in-depth exploration of the mechanism of action of rac-TAK-875 (fasiglifam), a potent and selective GPR40 agonist. While its clinical development was ultimately halted due to concerns of liver toxicity, the study of TAK-875 has provided invaluable insights into the pharmacology of GPR40 and the nuances of targeting this receptor for metabolic diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of TAK-875's interaction with GPR40, the subsequent signaling cascades, and the experimental methodologies used to elucidate these processes.

GPR40: A Key Regulator of Insulin Secretion

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[3] The activation of GPR40 initiates a signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.

rac-TAK-875: A Potent GPR40 Agonist

rac-TAK-875, also known as fasiglifam, is a synthetic, orally bioavailable agonist of GPR40.[1][3] It was developed as a potential treatment for type 2 diabetes and demonstrated significant glucose-lowering effects in clinical trials.[1][3] TAK-875 enhances glucose-dependent insulin secretion, leading to improved glycemic control.[1][4]

An Ago-Allosteric Modulator

A key aspect of TAK-875's mechanism is its function as an ago-allosteric modulator of GPR40. This means that it not only acts as an agonist on its own but also positively modulates the activity of endogenous ligands, such as free fatty acids. This cooperative effect is crucial for its potent pharmacological action. Studies have shown that TAK-875 binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous fatty acids are thought to bind.[5] This allosteric binding enhances the affinity and/or efficacy of the endogenous ligands, leading to a synergistic potentiation of insulin secretion.

Molecular Mechanism of Action

The binding of rac-TAK-875 to GPR40 initiates a cascade of intracellular events, primarily through the Gαq signaling pathway.[2]

Binding to the Allosteric Site

The crystal structure of the human GPR40 receptor in complex with TAK-875 has revealed the specific binding site. TAK-875 binds to a non-canonical, allosteric pocket located within the transmembrane domain of the receptor. Key amino acid residues involved in this interaction include Arg183, Tyr240, and Arg258, which form a network of polar interactions with the carboxylate group of TAK-875.

Downstream Signaling Cascade

Upon binding of TAK-875, GPR40 undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G-protein. This initiates the following downstream signaling pathway:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Influx of Extracellular Calcium: The increase in intracellular calcium concentration can also lead to the opening of voltage-gated calcium channels on the plasma membrane, resulting in an influx of extracellular calcium.

  • Insulin Granule Exocytosis: The elevated intracellular calcium levels are a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the secretion of insulin.

The following diagram illustrates the signaling pathway activated by rac-TAK-875 at the GPR40 receptor:

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAK875 rac-TAK-875 GPR40 GPR40 TAK875->GPR40 Binds to allosteric site FFA Endogenous FFA FFA->GPR40 Binds to orthosteric site G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto Releases Ca²⁺ Ca_ER Ca²⁺ Insulin_Vesicle Insulin Vesicle Ca_cyto->Insulin_Vesicle Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

Figure 1: GPR40 Signaling Pathway Activated by rac-TAK-875.

Quantitative Analysis of rac-TAK-875 Activity

The potency of rac-TAK-875 has been characterized in various in vitro assays. The following table summarizes key quantitative data.

Assay TypeCell LineParameterValue (nM)Reference
Calcium MobilizationCHO-hGPR40EC5016 - 72[2]
Inositol Phosphate AccumulationCHO-hGPR40EC5072[2]
Glucose-Stimulated Insulin SecretionINS-1 833/15EC50~10[1]

Note: EC50 values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of rac-TAK-875.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon agonist binding and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) in appropriate culture medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Agonist Addition and Measurement:

    • Prepare serial dilutions of rac-TAK-875 in the physiological buffer.

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the TAK-875 solution into the wells and continue to record the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Assay_Workflow start Start cell_culture Culture CHO-hGPR40 cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding dye_loading Load cells with Fluo-4 AM seeding->dye_loading wash Wash cells dye_loading->wash agonist_prep Prepare TAK-875 dilutions wash->agonist_prep measurement Measure fluorescence in plate reader agonist_prep->measurement analysis Analyze data and determine EC50 measurement->analysis end End analysis->end

Figure 2: Workflow for a Calcium Mobilization Assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to glucose and the test compound.

Principle: Pancreatic β-cell lines (e.g., INS-1) are cultured and then stimulated with different concentrations of glucose in the presence or absence of the test compound. The amount of insulin released into the culture medium is then measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture INS-1 cells in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.

    • Seed the cells into a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation (Starvation):

    • Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

    • Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Stimulation:

    • Prepare stimulation buffers with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations of glucose in KRB buffer.

    • Prepare solutions of rac-TAK-875 at various concentrations in both the low and high glucose stimulation buffers.

    • Remove the pre-incubation buffer and add the stimulation buffers (with or without TAK-875) to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Insulin Measurement:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or cell number in each well.

    • Compare the insulin secretion in the presence of TAK-875 to the vehicle control at both low and high glucose concentrations to determine the glucose-dependent effect of the compound.

GSIS_Assay_Workflow start Start cell_culture Culture INS-1 cells start->cell_culture seeding Seed cells in 24-well plate cell_culture->seeding pre_incubation Pre-incubate in low glucose seeding->pre_incubation stimulation Stimulate with low/high glucose +/- TAK-875 pre_incubation->stimulation sample_collection Collect supernatant stimulation->sample_collection elisa Measure insulin with ELISA sample_collection->elisa analysis Analyze and compare insulin secretion elisa->analysis end End analysis->end

Sources

Technical Whitepaper: Characterization and Application of rac-TAK-875 as a Selective FFAR1 Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Advisory

rac-TAK-875 is the racemic mixture of Fasiglifam, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40). While the pure (S)-enantiomer (TAK-875) reached Phase III clinical trials for Type 2 Diabetes Mellitus (T2DM) before termination due to liver safety concerns, the racemate remains a critical chemical probe for interrogating Gq-coupled GPCR signaling and insulin secretion pathways in vitro.

Critical Stereochemical Advisory (The "rac-" Factor)

Most literature reports potency data for the pure (S)-enantiomer. When using rac-TAK-875 , researchers must account for the presence of the (R)-enantiomer.

  • Active Fraction: The (S)-enantiomer is the biologically active species.

  • Potency Shift: Expect an approximate 2-fold shift in

    
     values compared to pure Fasiglifam (i.e., if TAK-875 
    
    
    
    nM, rac-TAK-875 effective
    
    
    nM).
  • Off-Target Risk: The (R)-enantiomer contributes to the xenobiotic load without contributing to FFAR1 efficacy, potentially confounding toxicity assays (see Section 4).

Molecular Mechanism of Action[1]

Ago-Allosteric Modulation

Unlike endogenous long-chain fatty acids (LCFAs) which bind orthosterically, TAK-875 functions as an ago-allosteric modulator . It binds to a distinct lipophilic pocket located between Transmembrane domains 3 and 4 (TM3-TM4) of the FFAR1 receptor. This unique binding mode stabilizes the active receptor conformation, facilitating


 coupling even in the absence of endogenous ligands, though it cooperatively enhances the response to LCFAs.
Signaling Cascade

Upon binding, rac-TAK-875 triggers the canonical


 signaling pathway in pancreatic 

-cells:
  • G-Protein Activation: Exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Activation: Activation of Phospholipase C (PLC).

  • Second Messengers: Hydrolysis of

    
     into 
    
    
    
    (Inositol trisphosphate) and DAG (Diacylglycerol).
  • Calcium Mobilization:

    
     binds to 
    
    
    
    receptors on the Endoplasmic Reticulum (ER), causing rapid
    
    
    release.
  • Functional Output: Elevated cytosolic

    
     triggers the fusion of insulin granules with the plasma membrane (Glucose-Stimulated Insulin Secretion - GSIS).
    
Visualization of Signaling Pathway

FFAR1_Signaling Ligand rac-TAK-875 (Ligand) Receptor FFAR1 (GPR40) (TM3-TM4 Pocket) Ligand->Receptor Allosteric Binding GProtein Gαq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector PIP2 PIP2 Effector->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Calcium Cytosolic Ca2+ Increase ER->Calcium Release Insulin Insulin Granule Exocytosis Calcium->Insulin Trigger

Figure 1: The Gq-coupled signaling cascade activated by rac-TAK-875 in pancreatic


-cells.

Experimental Workflows

To validate rac-TAK-875 activity, two orthogonal assays are recommended: Calcium Flux (proximal readout) and GSIS (functional readout).

Protocol A: Intracellular Calcium Flux Assay

Objective: Quantify receptor activation via cytosolic calcium transients. System: HEK293-FFAR1 stable cell line or MIN6


-cells.
StepProcedureTechnical Rationale
1. Seeding Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate O/N.Black walls prevent fluorescence crosstalk; clear bottom allows reading.
2. Dye Loading Wash cells with HBSS. Add Calcium-6 or Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate 1 hr at 37°C.Probenecid inhibits anion transporters, preventing dye leakage from the cytosol.
3. Preparation Prepare rac-TAK-875 serial dilutions (0.1 nM to 10

M) in HBSS + 0.1% BSA (Fatty Acid Free).
Critical: BSA prevents lipophilic compounds from sticking to plastics, but must be FA-free to avoid background FFAR1 activation.
4. Measurement Place plate in FLIPR or FlexStation. Record baseline fluorescence for 20s.Establishes stable

for

calculation.
5. Injection Inject compound.[1] Monitor fluorescence for 120s.Capture the rapid peak of Gq-mediated calcium release.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Demonstrate the glucose-dependency of the agonist (a key safety feature).

Workflow Visualization:

GSIS_Workflow Step1 Step 1: Starvation (KRB Buffer, 0mM Glucose) Duration: 1-2 Hours Step2 Step 2: Induction Add rac-TAK-875 (+/- High Glucose 16.7mM) Step1->Step2 Step3 Step 3: Incubation 37°C for 60 Mins Step2->Step3 Step4 Step 4: Supernatant Collection Centrifuge 300xg Step3->Step4 Step5 Step 5: Analysis HTRF or ELISA for Insulin Step4->Step5

Figure 2: Step-by-step workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Self-Validating Check:

  • Negative Control: Low Glucose (2.8 mM) + rac-TAK-875. Result should be minimal insulin release .

  • Positive Control: High Glucose (16.7 mM) + rac-TAK-875. Result should be significant fold-increase over High Glucose alone.

  • If rac-TAK-875 stimulates insulin at 2.8 mM glucose, the cell line may be leaky or the compound concentration is toxic.

Toxicology & Safety in Research (The "Fasiglifam Failure")

While rac-TAK-875 is a valuable tool, its clinical failure provides a crucial lesson in drug safety. Researchers must be aware of the mechanisms of Drug-Induced Liver Injury (DILI) associated with this scaffold.

Mechanism of Hepatotoxicity

The toxicity is not driven by FFAR1 activation (on-target) but by off-target inhibition of hepatic transporters and the formation of reactive metabolites.

  • Transporter Inhibition: TAK-875 inhibits bile acid transporters, leading to intrahepatic accumulation of bile acids and subsequent cytotoxicity.[2][3]

  • Reactive Metabolites: The carboxyl tail of TAK-875 undergoes glucuronidation to form an Acyl Glucuronide (AG) . This reactive species can covalently bind to cellular proteins and further inhibit transporters.

Comparative Potency Data (Efficacy vs. Toxicity)
ParameterTarget/TransporterValue (Approx.)Implication
Efficacy FFAR1 (

)
72 nM (S-isomer)Highly potent therapeutic window.
Toxicity NTCP (Uptake)


M
Inhibits bile acid uptake.[2]
Toxicity BSEP (Efflux)


M
Inhibits bile acid excretion (Cholestasis risk).
Toxicity MRP2 (Efflux)


M
High affinity inhibition; contributes to hyperbilirubinemia.

Research Guidance: When using rac-TAK-875 in liver-derived cells (e.g., HepG2, primary hepatocytes), keep concentrations below 1


M  to avoid confounding results caused by transporter inhibition or mitochondrial stress.

References

  • Tsujihata, Y., et al. (2011).[4][5] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[4][6] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.[4] Link

  • Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial.[7] The Lancet, 379(9824), 1403-1411. Link

  • Yabuki, C., et al. (2013).[4] A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1.[4] PLoS One, 8(10), e76280.[4] Link

  • Otieno, M. A., et al. (2018).[5] Mechanisms of hepatotoxicity of the G-protein coupled receptor 40 agonist fasiglifam (TAK-875). Toxicological Sciences, 161(2), 398-409. Link

  • Li, Y., et al. (2015). Fasiglifam (TAK-875) inhibits hepatobiliary transporters: a possible factor contributing to fasiglifam-induced liver injury.[2][3][5] Drug Metabolism and Disposition, 43(11), 1751-1759. Link

Sources

Technical Deep Dive: Discovery, Development, and Toxicology of Fasiglifam (TAK-875)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fasiglifam (TAK-875) represents a seminal case study in modern drug discovery, illustrating the high-stakes potential of G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), as a target for Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, which induce insulin secretion independently of glucose levels (often causing hypoglycemia), TAK-875 demonstrated glucose-dependent insulin secretion (GSIS) .

Despite reaching Phase III clinical trials and showing superior glycemic control with a reduced hypoglycemic risk compared to glimepiride, development was voluntarily terminated in 2013 due to signals of Drug-Induced Liver Injury (DILI) . This guide analyzes the mechanistic pharmacology, the medicinal chemistry evolution, and the specific toxicological pathways (transporter inhibition) that led to its attrition.

Part 1: Target Validation and Mechanism of Action

The GPR40/FFAR1 Target

GPR40 is highly expressed in pancreatic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-cells.[1][2] Its endogenous ligands are medium-to-long-chain free fatty acids (FFAs).
  • Orthosteric vs. Allosteric: Endogenous FFAs bind to the orthosteric site. TAK-875 acts as an allosteric agonist , binding to a distinct site on the receptor. This allosteric modulation allows TAK-875 to potentiate insulin secretion only in the presence of elevated glucose, preventing insulin release during fasting states.

Signaling Pathway

Upon binding, TAK-875 induces a conformational change in GPR40, coupling primarily to the G


q  protein family. This triggers a signaling cascade resulting in intracellular calcium mobilization and insulin granule exocytosis.

Figure 1: GPR40 Signaling Cascade The diagram below illustrates the Gq-coupled pathway activated by TAK-875, leading to Insulin Secretion.

GPR40_Signaling TAK875 Fasiglifam (TAK-875) GPR40 GPR40 (FFAR1) (Allosteric Site) TAK875->GPR40 Binds Gaq Gαq Protein GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Stores) IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca_Cyto Cytosolic [Ca2+] Increase ER->Ca_Cyto Ca2+ Release Insulin Insulin Granule Exocytosis Ca_Cyto->Insulin Triggers Fusion PKC->Insulin Potentiation Glucose Glucose Metabolism (ATP/ADP Ratio) Glucose->Insulin Permissive Signal (Required for Efficacy)

Caption: TAK-875 activates GPR40 via Gq-signaling, mobilizing Ca2+ for insulin release only when glucose levels are permissive.

Part 2: Medicinal Chemistry and SAR[4][5]

The discovery of TAK-875 involved optimizing endogenous fatty acid mimetics to improve potency, selectivity, and metabolic stability.

Structural Evolution
  • Hit Identification: Early screens identified phenylpropanoic acid derivatives (mimicking the carboxylic acid head group of fatty acids).

  • Lead Optimization:

    • Cyclization: The phenylpropanoic acid was cyclized into a dihydrobenzofuran core. This reduced conformational entropy, locking the molecule into a bioactive conformation.

    • Lipophilicity Management: A biphenyl group was added to occupy the hydrophobic pocket of the receptor.

    • Solubility: A methylsulfonyl group was introduced. This was a critical SAR decision to balance the high lipophilicity (LogP) required for receptor binding with the aqueous solubility needed for oral bioavailability.

Key Chemical Features of TAK-875
  • Chemical Name: [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate.[2][3]

  • Pharmacophore:

    • Carboxylic Acid Tail: Essential for electrostatic interaction with Arg183 and Arg258 residues in the GPR40 binding pocket.

    • Biaryl Ether Linkage: Provides the necessary length and flexibility to span the allosteric pocket.

Part 3: Efficacy vs. Toxicity (The Data)[4]

TAK-875 showed exceptional promise in Phase II, but the safety signals in Phase III were undeniable.

Clinical Efficacy Profile

In a 12-week Phase II trial, TAK-875 was compared against Placebo and Glimepiride (a sulfonylurea).

MetricTAK-875 (50 mg)Glimepiride (4 mg)Placebo
HbA1c Reduction -1.12%-1.05%-0.13%
Hypoglycemia Rate ~2% (Similar to Placebo)~19% (Significantly Higher)~2%
Mechanism Glucose-DependentGlucose-IndependentN/A
The Toxicology Failure (DILI)

The termination was driven by elevated liver transaminases (ALT/AST) in patients. Post-hoc mechanistic studies revealed a "perfect storm" of hepatotoxicity mechanisms.

Mechanism A: Inhibition of Bile Acid Transporters

TAK-875 is a potent inhibitor of the hepatobiliary transporter system. It blocks the exit of toxic bile acids from the liver into the bile ducts.

  • BSEP (Bile Salt Export Pump): TAK-875 inhibits BSEP (IC50 ~ μM range), preventing bile acid efflux.[4]

  • NTCP (Na+-Taurocholate Cotransporting Polypeptide): Inhibits re-uptake, disrupting homeostasis.

  • MRP2: Inhibits bilirubin glucuronide transport.

Mechanism B: Acyl Glucuronide (AG) Reactivity

The carboxylic acid moiety of TAK-875 undergoes Phase II metabolism to form TAK-875-AG (Acyl Glucuronide) .

  • Covalent Binding: This reactive metabolite can covalently bind to hepatocyte proteins, potentially triggering immune-mediated liver injury.

  • Transporter Inhibition: The AG metabolite itself is a potent inhibitor of MRP3 (basolateral efflux), further trapping bile acids inside the hepatocyte.

Figure 2: Mechanism of Fasiglifam-Induced Liver Injury This diagram details the transporter inhibition and metabolite accumulation leading to hepatotoxicity.

DILI_Mechanism cluster_liver Intracellular Mechanisms Blood Systemic Circulation NTCP NTCP (Uptake) Blood->NTCP Bile Acids Hepatocyte Hepatocyte (Liver Cell) BileDuct Bile Canaliculus TAK TAK-875 TAK_AG TAK-875-AG (Reactive Metabolite) TAK->TAK_AG UGT Metabolism BSEP BSEP (Efflux) TAK->BSEP Inhibits (IC50 ~2-10μM) TAK_AG->Hepatocyte Covalent Binding (Immune Response?) MRP MRP2/3 TAK_AG->MRP Potent Inhibition BileAcids Bile Acids (Taurocholate) Mito Mitochondria BileAcids->Mito Accumulation causes Oxidative Stress BileAcids->BSEP Mito->Hepatocyte Apoptosis/Necrosis NTCP->BileAcids Blocked by TAK-875 BSEP->BileDuct Efflux Blocked

Caption: TAK-875 and its AG-metabolite inhibit BSEP/MRP transporters, causing toxic bile acid accumulation and liver cell death.

Part 4: Experimental Protocols

For researchers investigating GPR40 agonists or screening for similar DILI risks, the following protocols are industry standards.

Protocol A: GPR40 Calcium Flux Assay (Efficacy Screening)

Validates the functional potency of a ligand on the Gq pathway.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Reagents: FLIPR Calcium 5 Assay Kit (Molecular Devices), Probenecid (to prevent dye leakage).

  • Workflow:

    • Seeding: Plate 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C.

    • Dye Loading: Aspirate media. Add 20 µL of Calcium 5 dye loading buffer (with 2.5 mM Probenecid). Incubate for 1 hour at 37°C.

    • Compound Addition: Prepare TAK-875 serial dilutions in HBSS buffer.

    • Measurement: Place plate in FLIPR Tetra system. Add compound. Measure fluorescence (Ex 485 nm / Em 525 nm) every second for 60 seconds, then every 6 seconds for 2 minutes.

  • Data Analysis: Calculate

    
     based on Max-Min fluorescence relative to a standard agonist (e.g., Linoleic Acid).
    
Protocol B: BSEP Inhibition Assay (Toxicity Screening)

Essential for de-risking liver toxicity in carboxylic acid drug candidates.

  • System: Inverted membrane vesicles from Sf9 cells overexpressing human BSEP.

  • Substrate:

    
    -Taurocholic Acid (
    
    
    
    -TCA).
  • Workflow:

    • Preparation: Thaw vesicles and dilute in reaction buffer (50 mM Tris-HCl, 100 mM KNO3, 10 mM MgCl2).

    • Incubation: Mix vesicles (50 µg protein) with TAK-875 (various concentrations) and

      
      -TCA (2 µM).
      
    • Activation: Initiate transport by adding 4 mM ATP (active transport) or AMP (passive control) to separate wells. Incubate at 37°C for 5 minutes.

    • Termination: Stop reaction with ice-cold buffer. Filter rapidly through glass fiber filters (GF/B).

    • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    
    
    

Part 5: References

  • Burant, C. F., et al. (2012). "TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet.

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Otieno, M. A., et al. (2018). "Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury."[4][5][6] Toxicological Sciences.

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[3] ACS Medicinal Chemistry Letters.

  • Wolenski, F. S., et al. (2017). "Fasiglifam (TAK-875) alters bile acid homeostasis in rats and dogs: a potential cause of drug induced liver injury."[7][6][8] Toxicological Sciences.

Sources

Precision Targeting of GPR40: Mechanisms, Protocols, and the TAK-875 Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), represents a pivotal target for Type 2 Diabetes (T2D) therapy due to its unique ability to potentiate insulin secretion only in the presence of elevated glucose.[1] This "glucose-dependency" offers a significant safety advantage over sulfonylureas by minimizing hypoglycemia risk.

This technical guide analyzes the mechanistic role of GPR40 in pancreatic


-cells, details the pharmacology of its most advanced agonist, rac-TAK-875 (Fasiglifam), and provides a forensic analysis of the hepatotoxicity that led to its Phase III termination. It concludes with validated experimental protocols for researchers investigating this pathway.

Molecular Architecture: The GPR40 Signaling Cascade

GPR40 is predominantly expressed in pancreatic


-cells and enteroendocrine cells. Unlike the Gs-coupled GLP-1 receptor, GPR40 couples primarily to the G

q/11
family.
Mechanism of Action

Upon ligand binding, GPR40 undergoes a conformational change that triggers the following cascade:

  • Gq Activation: Recruitment of Phospholipase C (PLC).

  • Hydrolysis: PLC hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to IP3 receptors on the ER, releasing Ca

    
    .
    
  • Amplification: DAG activates Protein Kinase C (PKC) and Protein Kinase D1 (PKD1).

  • Exocytosis: PKD1 mediates F-actin depolymerization, facilitating the fusion of insulin granules with the plasma membrane.

Crucial Nuance: GPR40 signaling does not initiate depolarization efficiently on its own; it amplifies the Ca


 signal generated by the glucose-mediated closure of 

channels. This is the biological basis for its glucose dependence.
Visualization: GPR40 -Cell Signaling Pathway

GPR40_Signaling cluster_membrane β-Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 (FFAR1) (Receptor) Gq Gαq/11 GPR40->Gq Activation KATP K_ATP Channel (Glucose Sensor) ER_Ca ER Ca2+ Release KATP->ER_Ca Synergy (Voltage Gated Ca2+) PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG IP3->ER_Ca Binds IP3R PKC PKC / PKD1 DAG->PKC Insulin Insulin Granule Exocytosis ER_Ca->Insulin Trigger Actin F-Actin Remodeling PKC->Actin Granule Mobility Actin->Insulin

Figure 1: The Gq-coupled signaling cascade of GPR40 leading to insulin secretion. Note the synergistic input from Glucose (


) required for maximal efficacy.

The Agonist: rac-TAK-875 (Fasiglifam)

rac-TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist.[2] It differs fundamentally from endogenous free fatty acids (FFAs) in its binding mode and lipotoxicity profile.

Binding Mode and Pharmacology
  • Site: TAK-875 binds to an allosteric site (non-canonical) located between transmembrane helices (TM) 3, 4, 5 and extracellular loop 2 (ECL2).

  • Entry: Structural studies suggest the ligand enters the pocket laterally via the lipid bilayer, rather than the extracellular space.

  • Ago-Allosteric Modulation: It acts as a partial agonist that can activate the receptor alone but shows super-additive effects in the presence of endogenous ligands.

Data Synthesis: Endogenous vs. Synthetic Agonism
FeatureEndogenous FFAs (e.g., Oleate)rac-TAK-875 (Fasiglifam)
Binding Site Orthosteric (Canonical)Allosteric (Inter-helical)
Potency (EC50) Micromolar range (

M)
Nanomolar range (~14-72 nM)
Lipotoxicity High (Chronic exposure causes

-cell death)
Low (Does not induce apoptosis)
Clinical Status N/A (Nutrient)Terminated (Phase III)

The Toxicity Analysis: Why Phase III Failed

Despite promising efficacy (HbA1c reduction ~1.0%), TAK-875 was voluntarily terminated due to Drug-Induced Liver Injury (DILI) . For drug developers, understanding this failure mode is critical to designing "liver-safe" GPR40 agonists.

The Mechanism of Hepatotoxicity

The liver injury was not target-mediated (GPR40 expression in the liver is negligible). Instead, it was driven by off-target effects of the parent drug and its acyl-glucuronide metabolite (TAK-875-Glu).

  • Transporter Inhibition: TAK-875 and its metabolite inhibit hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2/3 .[3][4] This leads to the accumulation of toxic bile acids within hepatocytes.[5]

  • Mitochondrial Toxicity: At high intra-hepatic concentrations, TAK-875 inhibits the Electron Transport Chain (ETC) complexes, disrupting oxidative phosphorylation.

  • Reactive Metabolites: The acyl-glucuronide metabolite is chemically reactive and can covalently bind to hepatocellular proteins, potentially triggering immune-mediated damage.

Visualization: The Toxicity Pathway

Toxicity_Mechanism TAK rac-TAK-875 (High Dose) BSEP BSEP Inhibition (Bile Salt Export Pump) TAK->BSEP Mito Mitochondrial ETC Inhibition TAK->Mito Metabolite Acyl-Glucuronide Formation TAK->Metabolite BileAcid Intracellular Bile Acid Accumulation BSEP->BileAcid Stress Oxidative Stress & ATP Depletion Mito->Stress Metabolite->BSEP Potent Inhibition DILI Hepatocellular Necrosis (DILI) BileAcid->DILI Detergent Effect Stress->DILI

Figure 2: The multi-hit hypothesis of TAK-875 hepatotoxicity involving transporter inhibition and mitochondrial dysfunction.[3]

Technical Protocols for GPR40 Investigation

Reliable assessment of GPR40 activity requires precise control of glucose concentrations and buffer systems.

Protocol A: Static Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Quantify the potentiation of insulin secretion by GPR40 agonists.[6] System: Primary Islets (Mouse/Human) or INS-1 832/13 cells.

  • Buffer Preparation (KRBH):

    • Prepare Krebs-Ringer Bicarbonate HEPES buffer: 115mM NaCl, 4.7mM KCl, 1.2mM MgSO

      
      , 1.2mM KH
      
      
      
      PO
      
      
      , 2.5mM CaCl
      
      
      , 24mM NaHCO
      
      
      , 10mM HEPES, 0.1% BSA (Fatty-acid free). pH 7.4.[7]
  • Seeding & Recovery:

    • Seed cells/islets and allow recovery for 24h.

  • Starvation (Critical Step):

    • Wash cells 2x with Glucose-Free or Low-Glucose (2.8mM) KRBH.

    • Incubate for 1 hour in Low-Glucose KRBH. Rationale: This resets the metabolic state and minimizes basal insulin release.

  • Treatment:

    • Replace buffer with:

      • Condition A: Low Glucose (2.8mM) + Vehicle

      • Condition B: Low Glucose (2.8mM) + TAK-875 (1

        
        M)
        
      • Condition C: High Glucose (16.7mM) + Vehicle

      • Condition D: High Glucose (16.7mM) + TAK-875 (1

        
        M)
        
    • Incubate for 1 hour at 37°C.

  • Collection & Analysis:

    • Collect supernatant immediately on ice.

    • Centrifuge (300xg, 5 min) to remove debris.

    • Quantify insulin via HTRF or ELISA.[8] Normalize to total protein content.

Protocol B: Calcium Flux Assay (FLIPR)

Objective: Measure Gq-mediated Ca


 mobilization.
System:  CHO-K1 cells stably expressing hGPR40.
  • Dye Loading:

    • Incubate cells with Fluo-4 AM or Calcium 6 dye in HBSS buffer (with 20mM HEPES, 2.5mM Probenecid) for 45-60 mins at 37°C.

    • Note: Probenecid prevents dye leakage.

  • Baseline Measurement:

    • Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Injection:

    • Inject TAK-875 (or test compound) automatically.

  • Data Acquisition:

    • Measure fluorescence continuously for 120 seconds.

    • Validation: A positive hit must show a rapid, transient peak followed by a plateau.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[9][10] Journal of Pharmacology and Experimental Therapeutics. Link

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[1][11][12] Nature.[11] Link

  • Wolenski, F. S., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[13] Toxicological Sciences. Link

  • Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Link

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit? Diabetes.[5][14][6][10][11][15] Link[5]

Sources

Pharmacological Profile of rac-TAK-875 (Fasiglifam) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological profile of TAK-875 (Fasiglifam), specifically addressing its origin as a racemic mixture (rac-TAK-875) and its optimization into the potent (S)-enantiomer. TAK-875 represents a class of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists designed to stimulate glucose-dependent insulin secretion (GSIS) for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3]

While the compound demonstrated exceptional efficacy and a low risk of hypoglycemia in preclinical and early clinical phases, its development was terminated in Phase III due to Drug-Induced Liver Injury (DILI). This guide dissects the mechanistic pharmacology, in vitro/in vivo profiling, and the specific toxicological pathways (BSEP inhibition and mitochondrial stress) that defined its lifecycle.

Chemical & Molecular Pharmacology[4]

Stereochemistry and Structure-Activity Relationship (SAR)

The nomenclature rac-TAK-875 refers to the racemic mixture synthesized during early lead optimization. The pharmacological activity resides almost exclusively in the (S)-enantiomer .

  • Chemical Class: Dihydrobenzofuran derivative.[4]

  • Chiral Resolution: The (S)-enantiomer exhibits significantly higher potency (EC50 ~14 nM) compared to the (R)-enantiomer or the racemate. In preclinical development, resolution of rac-TAK-875 is a critical step to maximize the therapeutic index.

  • Binding Mode: X-ray crystallography reveals that TAK-875 binds to an allosteric site on the GPR40 receptor, distinct from the orthosteric site used by endogenous long-chain fatty acids. It likely enters via the lipid bilayer, stabilizing the active receptor conformation.

Mechanism of Action: GPR40 Signaling

TAK-875 functions as an ago-allosteric modulator.[2][3] Upon binding, it triggers the G


q/11 signaling cascade.

Key Signaling Events:

  • Gq Activation: Dissociation of G

    
    q from G
    
    
    
    .
  • PLC Activation: Phospholipase C cleaves PIP2 into IP3 and DAG.

  • Calcium Mobilization: IP3 triggers Ca2+ release from the ER.

  • Amplification: Enhancement of glucose-induced Ca2+ oscillations leads to insulin granule exocytosis.

Figure 1: GPR40 Signaling Cascade

GPR40_Signaling cluster_membrane Plasma Membrane TAK875 TAK-875 (Ligand) GPR40 GPR40 (Receptor) TAK875->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca ER Ca2+ Release IP3->ER_Ca Insulin Insulin Secretion (Glucose Dependent) ER_Ca->Insulin Granule Exocytosis

Caption: Signal transduction pathway of TAK-875 via GPR40, leading to IP3-mediated calcium release.

In Vitro Profiling & Protocols[4]

Potency Data Summary

The following table summarizes the potency of TAK-875 across standard preclinical assays.

Assay TypeParameterValueSpeciesNote
Ca2+ Flux (FLIPR) EC5014.0 nMHuman (hGPR40)High potency agonist
Ca2+ Flux (FLIPR) EC50~24 nMRat (rGPR40)Good cross-species translation
Binding Affinity Kd4.8 nMHumanRadioligand binding
Insulin Secretion EC50~72 nMMIN6 CellsGlucose-dependent (10mM Glucose)
Detailed Protocol: FLIPR Calcium Mobilization Assay

This protocol validates the functional potency of rac-TAK-875 or its purified enantiomers.

Principle: Quantification of intracellular calcium


 changes in CHO cells stably expressing hGPR40 using a calcium-sensitive fluorescent dye.

Workflow:

  • Cell Seeding:

    • Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall, clear-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture medium.

    • Add 20 µL/well of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (20 mM HEPES, pH 7.4).

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare rac-TAK-875 serial dilutions (10-point curve, starting at 10 µM) in HBSS + 0.1% BSA (fatty-acid free). Note: BSA is critical to prevent non-specific binding of lipophilic TAK-875.

  • Measurement (FLIPR Tetra):

    • Transfer plates to FLIPR instrument.

    • Baseline read: 10 seconds.

    • Inject 10 µL of compound.

    • Read fluorescence (Ex 470-495 nm, Em 515-575 nm) for 180 seconds.

  • Data Analysis:

    • Calculate Max-Min fluorescence units.

    • Fit data to a 4-parameter logistic equation to derive EC50.

In Vivo Efficacy

Glucose Tolerance (OGTT)

In diabetic models (e.g., N-STZ rats, ZDF rats), TAK-875 demonstrates significant improvement in glucose excursion.[1]

  • Dose Response: 0.3 to 10 mg/kg p.o.

  • Outcome: Significant reduction in AUC (Area Under Curve) for plasma glucose.

  • Insulinotropic Effect: Increases plasma insulin only in the presence of hyperglycemia, confirming the low risk of hypoglycemia (a key advantage over sulfonylureas).

Pharmacokinetics (PK)[6]
  • Bioavailability: >85% in rats and dogs.

  • Half-life: ~12 hours (Rat), supporting once-daily dosing.

  • Excretion: Predominantly fecal (biliary excretion), which is relevant to the toxicity profile discussed below.

Toxicology & Safety: The Mechanism of Failure

Despite efficacy, TAK-875 failed due to hepatotoxicity.[5] Understanding this mechanism is vital for modern drug design.

The "Dual Hit" Hypothesis

Preclinical retrospective analysis identified two concurrent mechanisms driving DILI:

  • Transporter Inhibition: TAK-875 and its Acyl Glucuronide (AG) metabolite inhibit hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2 .[6] This leads to the accumulation of toxic bile acids within hepatocytes.

  • Mitochondrial Toxicity: At higher concentrations, TAK-875 inhibits Mitochondrial Complex I and uncouples oxidative phosphorylation, depleting ATP.

Figure 2: Hepatotoxicity Mechanism (DILI)

Toxicity_Mechanism TAK875 TAK-875 (Accumulation) Metabolism Glucuronidation (UGT) TAK875->Metabolism BSEP BSEP Inhibition (Efflux Block) TAK875->BSEP Inhibits Mito Mitochondrial Complex I Inhibition TAK875->Mito Stress TAK_AG TAK-875-AG (Reactive Metabolite) Metabolism->TAK_AG TAK_AG->BSEP Potent Inhibition BileAcid Intracellular Bile Acid Buildup BSEP->BileAcid Causes ATP ATP Depletion Mito->ATP Causes DILI Hepatocellular Necrosis (DILI) BileAcid->DILI Cytotoxicity ATP->DILI Cell Death

Caption: Dual mechanism of TAK-875 induced liver injury involving BSEP inhibition and mitochondrial stress.

Safety Screening Protocol (Lessons Learned)

To avoid repeating this failure, the following screen is now recommended for GPR40 agonists:

  • BSEP/MRP Inhibition Assay: Vesicular transport assay to measure IC50 against bile transporters.

  • Glu/Gal Assay: Compare cytotoxicity in HepG2 cells grown in Glucose vs. Galactose. (High toxicity in Galactose indicates mitochondrial liability).

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Otieno, M. A., et al. (2018).[7] Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[8][7] Toxicological Sciences.[9] Link

  • Srivastava, A., et al. (2014).[10] High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[2][3] Nature. Link

  • Negoro, N., et al. (2010).[10] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1][3] ACS Medicinal Chemistry Letters. Link

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury.[11] Toxicological Sciences.[9] Link

Sources

A Technical Guide to the Structural Activity Relationship of rac-TAK-875 and its Analogs: A Case Study in GPR40 Agonist Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fasiglifam (rac-TAK-875) emerged as a highly promising agonist for the G-protein coupled receptor 40 (GPR40), demonstrating robust glucose-lowering efficacy in extensive clinical trials for type 2 diabetes mellitus (T2DM). Its development, however, was ultimately halted due to unforeseen hepatotoxicity. This guide provides an in-depth analysis of the structural activity relationship (SAR) of TAK-875 and its analogs. We will deconstruct the molecular architecture of TAK-875, examining the critical contributions of its acidic head, rigidified core, and lipophilic tail to its potent agonistic activity and pharmacokinetic profile. Furthermore, this paper will explore the mechanistic underpinnings of its efficacy and subsequent toxicity, offering a critical perspective on the challenges and future directions for designing safer, next-generation GPR40 agonists. This analysis serves as a vital case study for researchers, medicinal chemists, and drug development professionals in the field of metabolic diseases.

Introduction: The Promise and Peril of TAK-875

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism presented GPR40 as an attractive therapeutic target for T2DM, promising robust glycemic control with a minimal risk of hypoglycemia, a significant side effect of conventional insulin secretagogues like sulfonylureas.[3]

TAK-875 (fasiglifam) was a potent, selective, and orally bioavailable GPR40 agonist that reached Phase III clinical trials.[4][5] It demonstrated impressive clinical efficacy, significantly improving glycemic control in T2DM patients.[6][7][8] However, its development was terminated due to observations of drug-induced liver injury (DILI) in a subset of patients.[5][6] This outcome underscored the critical need to understand the nuanced relationship between the chemical structure of GPR40 agonists and their biological effects, including both efficacy and toxicity.

Mechanism of Action: GPR40 Signaling Pathway

TAK-875 exerts its insulinotropic effects by activating the Gαq signaling cascade downstream of GPR40.[9] Upon agonist binding, GPR40 couples with the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules from the β-cell.

Interestingly, detailed pharmacological studies revealed that TAK-875 acts as an ago-allosteric modulator of GPR40.[10] This means it binds to a site distinct from endogenous fatty acids and acts cooperatively with them to enhance receptor activation.[10] This positive cooperativity with circulating FFAs likely contributed to its potent in vivo effects.[10]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAK875 TAK-875 / FFAs GPR40 GPR40 (FFAR1) TAK875->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ [Ca²⁺]i ER->Ca2 Ca²⁺ Release Insulin Insulin Secretion (Exocytosis) Ca2->Insulin Triggers SAR_Logic Lead Lead Compound (Phenylpropanoic Acid) Problem Poor PK Profile (e.g., β-oxidation) Lead->Problem Strategy Strategy: Conformational Constraint Problem->Strategy Optimization Optimization: Cyclization of Acid Moiety Strategy->Optimization Result TAK-875 Core (Dihydrobenzofuran) Optimization->Result Benefit Improved PK (Higher Bioavailability) Result->Benefit

Caption: Drug design workflow leading to the TAK-875 core structure.
Key Pharmacophoric Features
  • Acidic Headgroup: The carboxylic acid is an indispensable feature for GPR40 agonist activity. [9]It is believed to form a critical ionic interaction with positively charged residues, such as Arginine, within the receptor's binding pocket, anchoring the ligand. [10]For most agonists in this class, a propionic acid structure is considered optimal for activity. [11]* Lipophilic Tail: The large, hydrophobic biphenyl-ether tail region occupies a lipophilic pocket within the GPR40 receptor. [11]Modifications in this area, particularly substitutions on the terminal phenyl ring, were extensively explored to fine-tune potency and physicochemical properties. The 2',6'-dimethyl substitution on the biphenyl ring was important for maintaining a twisted conformation, which is favorable for binding.

  • Stereochemistry: The activity of TAK-875 is highly stereospecific. The chiral center is located on the dihydrobenzofuran ring where the acetic acid moiety is attached. The (S)-enantiomer is the potent, active form of the drug, while the (R)-enantiomer exhibits significantly weaker activity. [4]This highlights the precise three-dimensional fit required for optimal interaction with the GPR40 binding site.

Quantitative SAR Data

The following table summarizes the in vitro potency of TAK-875, demonstrating the critical role of its stereochemistry.

CompoundStereochemistryHuman GPR40 EC50 (nM)
TAK-875 (S)-enantiomer14 - 72
Analog(R)-enantiomer>10,000

Data compiled from multiple sources. [12][13]The range for the (S)-enantiomer reflects variations in assay conditions.

The Challenge of Hepatotoxicity and Future SAR Directions

The termination of TAK-875's development was a significant setback, shifting the focus of GPR40 agonist research towards understanding and mitigating liver toxicity. Several mechanisms have been proposed for TAK-875-induced hepatotoxicity:

  • Metabolic Activation: The carboxylic acid moiety, essential for activity, can be metabolized into a reactive acyl glucuronide. [3][14]These metabolites can covalently bind to proteins, leading to cellular stress and immune responses.

  • Transporter Inhibition: TAK-875 and its metabolites were found to inhibit key hepatic bile acid transporters, which can lead to cholestatic liver injury. [3][14]3. Mitochondrial Impairment: Some studies suggest that TAK-875 can impair mitochondrial function. [14]4. GPR40-Dependent ROS Generation: Evidence indicates that TAK-875 can induce the generation of reactive oxygen species (ROS) in hepatocytes in a GPR40-dependent manner, leading to direct cellular damage. [3][15] This has led to a paradigm shift in the SAR strategy for GPR40 agonists. The prevailing hypothesis is that the high lipophilicity of TAK-875 contributed to its toxicity profile. [16]Current research efforts are focused on designing new analogs that retain potent GPR40 agonism while possessing more favorable physicochemical properties.

Modern SAR Strategies:

  • Reducing Lipophilicity: Replacing aromatic rings in the lipophilic tail with polar five-membered heteroaromatics to decrease overall lipophilicity (LogP). [16]* Breaking Planarity: Introducing spirocyclic structures or other non-planar groups to reduce the risk of off-target activities (e.g., PPARs) and alter metabolic profiles. [11]* Blocking Metabolic Hotspots: Modifying the structure to prevent the formation of reactive metabolites like acyl glucuronides. [14] The goal is to dissociate the potent glucose-lowering efficacy from the mechanisms that cause liver injury, proving that DILI is not an inherent feature of all GPR40 agonists but is linked to the specific properties of an individual molecule. [6]

Key Experimental Protocols

The evaluation of TAK-875 and its analogs relies on a validated sequence of in vitro and in vivo assays.

In Vitro: Calcium Mobilization Assay (FLIPR)

This is the primary high-throughput screening assay to determine the potency (EC50) of GPR40 agonists. The underlying principle is the measurement of intracellular calcium mobilization following Gαq activation.

Self-Validating System: The protocol includes positive controls (e.g., a known full agonist like γ-linolenic acid) and negative controls (vehicle, untransfected cells) to ensure the assay is performing correctly. The response must be GPR40-dependent, which is confirmed by the lack of signal in the untransfected parent cell line.

Step-by-Step Methodology: [10]1. Cell Culture: CHO or HEK293 cells stably or transiently expressing human GPR40 are seeded into black-walled, clear-bottomed 96- or 384-well microplates and cultured overnight. 2. Dye Loading: The culture medium is removed, and cells are incubated for 1 hour at 37°C with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) and probenecid (to prevent dye leakage). 3. Washing: Cells are washed multiple times with the assay buffer to remove excess extracellular dye. 4. Compound Addition: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. The instrument then adds the test compounds (at various concentrations) to the wells. 5. Signal Detection: The FLIPR continuously monitors the fluorescence intensity. Agonist binding to GPR40 triggers calcium release, causing an increase in fluorescence. 6. Data Analysis: The peak fluorescence response is measured. Data are normalized to controls and plotted against compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

In Vivo: Oral Glucose Tolerance Test (OGTT)

This assay is the gold standard for evaluating the in vivo efficacy of an anti-diabetic agent in animal models of T2DM (e.g., Zucker Diabetic Fatty (ZDF) rats or neonatally streptozotocin-induced (N-STZ) rats).

Self-Validating System: The inclusion of a vehicle control group is essential to establish the baseline glucose response. A positive control group treated with a clinically validated drug (e.g., a sulfonylurea) provides a benchmark for efficacy. The effect must be glucose-dependent, which is inferred if the compound does not cause hypoglycemia in fasted, normoglycemic animals.

Step-by-Step Methodology: [10]1. Animal Model: Use a relevant diabetic animal model (e.g., 17-week-old N-STZ-1.5 rats). 2. Fasting: Animals are fasted overnight to ensure a stable baseline glucose level. 3. Drug Administration: Animals are randomized into groups. The test compound (e.g., TAK-875 at 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered orally (p.o.). 4. Baseline Blood Sample: A blood sample is taken just before the glucose challenge (Time 0). 5. Glucose Challenge: After a set period post-dosing (e.g., 60 minutes), a concentrated glucose solution (e.g., 1.5 g/kg) is administered orally. 6. Time-Course Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose load (e.g., 10, 30, 60, and 120 minutes). 7. Analysis: Plasma is separated, and glucose and insulin levels are measured. 8. Data Interpretation: The primary endpoint is the area under the curve (AUC) for plasma glucose. A significant reduction in glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance. A concurrent increase in plasma insulin confirms an insulinotropic mechanism of action.

Conclusion

The story of TAK-875 is a powerful lesson in modern drug discovery. It validated GPR40 as a therapeutic target with robust clinical efficacy for T2DM. However, it also exposed the profound challenge of drug-induced toxicity and the limitations of preclinical safety models. The extensive SAR generated for TAK-875 and its analogs now serves as an invaluable roadmap for the field. By understanding the specific structural features that confer potency and those that may contribute to toxicity, researchers are now better equipped to design the next generation of GPR40 agonists. The ongoing challenge is to decouple the powerful glucose-lowering effect from off-target liabilities, a goal that requires a sophisticated, multi-parameter optimization approach balancing potency, selectivity, pharmacokinetics, and, most critically, safety.

References

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Understanding the Hepatotoxicity of Fasiglifam (TAK-875) Source: Evotec URL: [Link]

  • Title: Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey Source: PLOS One URL: [Link]

  • Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]

  • Title: Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas Source: PubMed URL: [Link]

  • Title: What are GPR40 agonists and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges Source: ResearchGate URL: [Link]

  • Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: PMC - NIH URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes Source: PubMed URL: [Link]

  • Title: Optimization of GPR40 Agonists for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Effects of GPR40 knockdown on TAK875-induced ROS generation and... Source: ResearchGate URL: [Link]

  • Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PLOS One URL: [Link]

  • Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers URL: [Link]

  • Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: Diabetes Journal URL: [Link]

  • Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

Sources

An In-Depth Technical Guide to rac-TAK-875 (Fasiglifam): A Potent GPR40 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of rac-TAK-875 (fasiglifam), a once-promising oral selective G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes mellitus (T2DM). The narrative follows the scientific journey of TAK-875, from its potent and selective mechanism of action to its impressive glycemic control in clinical trials, and ultimately to the unforeseen hepatotoxicity that led to the termination of its development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the pharmacology, clinical efficacy, and safety profile of TAK-875. By examining the causality behind its clinical outcomes, this guide aims to provide valuable lessons for the future development of GPR40 agonists and other novel anti-diabetic therapies.

Introduction: The Promise of GPR40 Agonism in Type 2 Diabetes

The management of type 2 diabetes mellitus (T2DM) has long sought therapeutic agents that can effectively control hyperglycemia while minimizing the risk of hypoglycemia and other adverse effects. G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), emerged as a highly attractive target.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent enhancement of insulin secretion.[1][2] This glucose-dependent mechanism is a key advantage, as it implies that insulin is released only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic medications.[1][2]

The activation of GPR40 by its ligands initiates a cascade of intracellular signaling events. This process involves the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels. The rise in intracellular calcium triggers the exocytosis of insulin granules, leading to enhanced insulin secretion.[2] The potential for GPR40 agonists to improve glycemic control and potentially aid in weight management made them a compelling area of research for comprehensive metabolic disease management.[2]

rac-TAK-875, also known as fasiglifam, was developed as a potent, selective, and orally bioavailable GPR40 agonist.[3][4] It was designed to mimic the action of endogenous FFAs, thereby harnessing the therapeutic potential of the GPR40 signaling pathway.[2] Early clinical data for TAK-875 were highly promising, demonstrating significant improvements in glycemic control in patients with T2DM.[5][6]

The GPR40 Signaling Pathway

The mechanism of action of TAK-875 is centered on the activation of the GPR40 receptor. The following diagram illustrates the key steps in the GPR40 signaling cascade that lead to glucose-dependent insulin secretion.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAK875 TAK-875 GPR40 GPR40 Receptor TAK875->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leading to

Figure 1: GPR40 Signaling Pathway for Insulin Secretion.

Preclinical and Clinical Efficacy of rac-TAK-875

Preclinical studies with TAK-875 demonstrated its potent and selective agonism of the GPR40 receptor, with an EC50 of 72 nM.[4] In vitro experiments using rat insulinoma cell lines showed that TAK-875 increased intracellular inositol monophosphate and calcium concentrations, consistent with the activation of the Gqα signaling pathway.[7] Importantly, the insulinotropic action of TAK-875 was shown to be glucose-dependent.[7] Furthermore, prolonged exposure of β-cells to TAK-875 did not impair their function or survival, in contrast to the detrimental effects observed with prolonged exposure to certain fatty acids.[7]

In vivo studies in animal models of type 2 diabetes further supported the therapeutic potential of TAK-875. In oral glucose tolerance tests in diabetic rats, TAK-875 improved glucose tolerance and augmented insulin secretion.[7] It also significantly reduced fasting hyperglycemia in Zucker diabetic fatty rats.[7] Crucially, TAK-875 did not enhance insulin secretion or cause hypoglycemia in fasted normal rats, reinforcing its glucose-dependent mechanism of action and favorable safety profile in preclinical models.[7]

Clinical Trial Efficacy Data

The promising preclinical findings for TAK-875 led to its advancement into clinical trials. Phase II and III studies consistently demonstrated its efficacy in improving glycemic control in patients with T2DM.[1][8]

A phase II exploratory study in Japanese patients with T2DM showed that after 2 weeks of treatment, TAK-875 (100 mg and 400 mg once daily) produced marked glucose-lowering effects during an oral glucose tolerance test (OGTT).[6] This was accompanied by a significant increase in insulin secretion, with no observed cases of hypoglycemia.[6]

A 24-week, phase III, double-blind, placebo-controlled trial in Japanese patients with T2DM inadequately controlled by diet and exercise further solidified these findings.[8] Patients were randomized to receive TAK-875 (25 mg or 50 mg) or placebo once daily.[8]

Endpoint (Change from Baseline at Week 24)Placebo (n=67)TAK-875 25 mg (n=63)TAK-875 50 mg (n=62)
HbA1c (%) +0.16-0.57-0.83
Fasting Plasma Glucose Significant reduction from week 2 onwards for both TAK-875 doses
Patients Achieving HbA1c <6.9% 13.8%30.2%54.8%
Data from a 24-week, Phase III trial in Japanese patients with T2DM.[8]

In this study, both doses of fasiglifam significantly reduced HbA1c levels compared to placebo.[8] The higher dose of 50 mg demonstrated a greater reduction in HbA1c.[8] Fasiglifam also significantly reduced fasting plasma glucose levels from as early as week 2 of treatment.[8] Importantly, the incidence of adverse events was similar to placebo, with only one mild case of hypoglycemia reported in the 50 mg group.[8] There were no clinically meaningful changes in body weight.[8]

These results, along with other phase II and III trials, painted a picture of TAK-875 as a highly effective and well-tolerated treatment for T2DM, with a low risk of hypoglycemia.[1][8][9]

The Unforeseen Challenge: Hepatotoxicity

Despite the promising efficacy data, the development of fasiglifam was prematurely terminated during phase III clinical trials due to unexpected liver safety concerns.[5][10][11] A large cardiovascular outcomes safety trial, which had enrolled over 3,000 participants, was halted when ongoing surveillance revealed increased rates of biochemical liver injury in patients receiving fasiglifam compared to placebo.[1]

Clinical Evidence of Liver Injury

A pooled analysis of data from 15 double-blind controlled studies, encompassing over 9,000 patients with T2DM, provided a comprehensive overview of the liver safety profile of fasiglifam.[12] While the overall incidence of adverse events, serious adverse events, and deaths was similar between the fasiglifam and placebo groups, a clear liver signal emerged.[12]

Liver Enzyme ElevationFasiglifam (any dose)PlaceboActive Comparators (Sitagliptin or Glimepiride)
ALT ≥3 x ULN 2.7%0.5%0.8%
ALT or AST ≥3 x ULN 2.1%0.5%-
ALT or AST ≥10 x ULN 0.31%0.06%-
ULN: Upper Limit of Normal. Data from pooled analysis of 15 double-blind studies and a cardiovascular outcomes trial.[1][12]

The incidence of serum alanine aminotransferase (ALT) elevations greater than 3, 5, and 10 times the upper limit of normal (ULN) was significantly higher in patients treated with fasiglifam compared to both placebo and active comparators.[12] The pattern of liver injury was determined to be hepatocellular.[12] While most of the ALT elevations were asymptomatic and resolved after discontinuing the drug, there were three serious cases of liver injury attributed to fasiglifam, including one case that met the criteria for Hy's Law, a strong indicator of a drug's potential to cause fatal liver injury.[12]

Investigating the Mechanism of Hepatotoxicity

The unexpected hepatotoxicity of TAK-875 prompted further research to understand the underlying mechanisms. Several hypotheses have been proposed, focusing on both on-target (GPR40-mediated) and off-target effects.

One prominent theory suggests that the hepatotoxicity may be linked to the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[10][11] In vitro studies using human hepatocarcinoma cells (HepG2) demonstrated that TAK-875 decreased cell viability in a concentration- and time-dependent manner, which correlated with ROS generation.[10][11] The use of an antioxidant, N-acetylcysteine, was able to attenuate this toxicity, supporting the role of ROS.[10][11] Notably, knocking down GPR40 expression in these cells abolished the hepatotoxicity and reduced ROS generation, suggesting a direct link between GPR40 activation and the observed liver cell damage.[10][11]

Another area of investigation has focused on the metabolic fate of TAK-875. The presence of a carboxylic acid group in its structure raises the possibility of forming reactive acyl glucuronide metabolites.[11] These metabolites can covalently bind to cellular proteins, including mitochondrial proteins, potentially leading to mitochondrial dysfunction and cell death.[11][14] It has also been suggested that fasiglifam and its metabolites can inhibit bile acid transporters, which could contribute to cholestatic liver injury.[14]

The following diagram outlines a proposed workflow for investigating the potential hepatotoxicity of a GPR40 agonist.

Hepatotoxicity_Investigation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation HepG2_Viability HepG2 Cell Viability Assays (Concentration & Time-Dependent) ROS_Measurement ROS Generation Measurement HepG2_Viability->ROS_Measurement Correlate with Zebrafish_Model Zebrafish Larvae Model (Mortality & Histopathology) HepG2_Viability->Zebrafish_Model Confirm in vivo GPR40_Knockdown GPR40 Knockdown (siRNA) ROS_Measurement->GPR40_Knockdown Investigate GPR40 dependence Mechanism_Hypothesis Formulate Mechanism of Hepatotoxicity Hypothesis GPR40_Knockdown->Mechanism_Hypothesis Metabolite_ID Metabolite Identification (e.g., Acyl Glucuronide) Transporter_Inhibition Bile Acid Transporter Inhibition Assays Metabolite_ID->Transporter_Inhibition Assess activity of metabolites Transporter_Inhibition->Mechanism_Hypothesis Rodent_Tox Rodent Toxicology Studies (Liver Enzyme Monitoring) Zebrafish_Model->Rodent_Tox Further in vivo validation Rodent_Tox->Mechanism_Hypothesis

Figure 2: Workflow for Investigating GPR40 Agonist Hepatotoxicity.

It is important to note that the exact mechanism of TAK-875-induced hepatotoxicity is likely multifactorial and may involve a combination of these proposed pathways. Further research is needed to fully elucidate the complex interplay of factors that led to this adverse drug reaction.

Methodologies for Key Experiments

To provide a practical context for the research discussed, this section outlines the methodologies for key experiments used in the evaluation of GPR40 agonists like TAK-875.

In Vitro GPR40 Activation Assay

Objective: To determine the potency and efficacy of a test compound in activating the GPR40 receptor.

Principle: This assay typically measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the human GPR40 receptor.

Step-by-Step Protocol:

  • Cell Culture: Maintain a stable cell line (e.g., CHO-K1 or HEK293) expressing the human GPR40 receptor in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Fluorescent Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., TAK-875) and a reference agonist in an appropriate assay buffer.

  • Assay Execution: Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Baseline Reading: Measure the baseline fluorescence intensity for each well.

  • Compound Addition: Add the prepared compound dilutions to the respective wells.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: For each concentration of the test compound, calculate the peak fluorescence response. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of a test compound on glucose tolerance and insulin secretion in a diabetic animal model.

Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream after oral administration.

Step-by-Step Protocol:

  • Animal Model: Use a relevant diabetic rodent model (e.g., Zucker diabetic fatty rats or db/db mice).

  • Acclimatization: Acclimatize the animals to the housing conditions and handling procedures for at least one week.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose and insulin levels.

  • Compound Administration: Administer the test compound (e.g., TAK-875) or vehicle control orally via gavage at a specified dose.

  • Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a standard glucose solution orally (e.g., 2 g/kg body weight).

  • Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Biochemical Analysis: Measure blood glucose and plasma insulin concentrations for each time point.

  • Data Analysis:

    • Plot the mean blood glucose and insulin concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the test compound.

    • Perform statistical analysis to compare the treatment groups to the vehicle control.

Conclusion and Future Perspectives

The story of rac-TAK-875 serves as a compelling case study in drug development, highlighting both the immense potential and the inherent risks of targeting novel therapeutic pathways. While its journey was ultimately cut short by unforeseen hepatotoxicity, the development of TAK-875 provided invaluable proof-of-concept for the efficacy of GPR40 agonism in the treatment of type 2 diabetes. The significant improvements in glycemic control, coupled with a low risk of hypoglycemia, underscore the therapeutic promise of this drug class.

The liver safety issues that emerged with TAK-875 have spurred further research into the underlying mechanisms of drug-induced liver injury and have emphasized the importance of comprehensive preclinical safety assessments. The question of whether hepatotoxicity is an inherent feature of all GPR40 agonists or a compound-specific issue remains a critical area of investigation.[14][15] The development of next-generation GPR40 agonists with different chemical scaffolds and metabolic profiles may offer a path forward to harness the benefits of this therapeutic target while mitigating the risks.[15]

For researchers and drug development professionals, the legacy of TAK-875 is a reminder of the complex and often unpredictable nature of drug action in the human body. It underscores the need for a deep understanding of a drug's mechanism of action, its metabolic fate, and its potential for off-target effects. The lessons learned from the rise and fall of this once-promising compound will undoubtedly inform the development of safer and more effective therapies for type 2 diabetes and other metabolic diseases in the future.

References

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. (2018). ResearchGate. [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. (n.d.). Semantic Scholar. [Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. (2018). PMC. [Link]

  • GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes. (2012). PubMed. [Link]

  • TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. (2012). PubMed. [Link]

  • TAK-875-induced cytotoxicity against HepG2 cells (2D monolayer). (n.d.). ResearchGate. [Link]

  • Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. (2018). Diabetes Care. [Link]

  • Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. (2021). Taylor & Francis Online. [Link]

  • Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. (2015). PubMed. [Link]

  • Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. (n.d.). ResearchGate. [Link]

  • Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. (2018). PubMed. [Link]

  • Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. (2021). PLOS One. [Link]

  • Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study. (2016). PubMed. [Link]

  • Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise. (2015). PMC. [Link]

  • What are GPR40 agonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. (2011). PubMed. [Link]

  • A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. (2014). PLOS One. [Link]

  • Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. (2012). PubMed. [Link]

  • Non clinical study outcomes of fasiglifam (TAK-875) discontinued prior to approval. (n.d.). Axcelead Drug Discovery Partners. [Link]

  • Understanding the Hepatotoxicity of Fasiglifam (TAK-875). (n.d.). Evotec. [Link]

Sources

A Post-Mortem on a Promising Antidiabetic Agent: Unraveling the Liver Toxicity of Fasiglifam (rac-TAK-875)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Termination of rac-TAK-875 Clinical Trials

For drug development professionals, the story of fasiglifam (rac-TAK-875) serves as a critical case study in the complexities of bringing a novel therapeutic to market. Once a promising first-in-class G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes, its development was abruptly halted in Phase III clinical trials due to unforeseen liver safety concerns.[1][2][3][4] This guide provides a detailed technical analysis of the factors that led to the termination of the fasiglifam clinical trial program, offering valuable insights for researchers and scientists in the field.

Introduction to Fasiglifam (rac-TAK-875) and its Novel Mechanism of Action

Fasiglifam was an orally available, selective agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[5][6] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[7][8] By activating GPR40, fasiglifam was designed to enhance the body's natural insulin secretion in response to elevated blood glucose levels, a mechanism that held the promise of effective glycemic control with a low risk of hypoglycemia.[9][10]

The GPR40 Signaling Pathway

The activation of GPR40 by fasiglifam initiates a cascade of intracellular events within the pancreatic β-cell, ultimately leading to insulin exocytosis. This process is contingent on the presence of elevated glucose levels, which is a key safety feature of this drug class.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TAK875 Fasiglifam (TAK-875) GPR40 GPR40/FFAR1 TAK875->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Vesicle Insulin Vesicle Ca2_release->Insulin_Vesicle Promotes fusion with membrane PKC->Insulin_Vesicle Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Figure 1: Simplified signaling pathway of fasiglifam (TAK-875) in pancreatic β-cells.

Clinical Development and Efficacy of Fasiglifam

Early to mid-stage clinical trials of fasiglifam demonstrated promising results in patients with type 2 diabetes.[11][12] The drug effectively lowered glycated hemoglobin (HbA1c) levels and improved glycemic control, with a favorable side effect profile, particularly a low incidence of hypoglycemia and no significant impact on body weight.[12][13]

Summary of Key Efficacy Data from a Phase III Trial in Japanese Patients
ParameterPlacebo (n=67)Fasiglifam 25 mg (n=63)Fasiglifam 50 mg (n=62)
Change in HbA1c from baseline at week 24 +0.16%-0.57%-0.83%
Patients achieving HbA1c <6.9% at week 24 13.8%30.2%54.8%
Incidence of Hypoglycemia 0%0%1.6% (1 patient)
Clinically Meaningful Weight Change NoNoNo
Data from Kaku et al., 2015.[12]

The Emergence of Liver Safety Concerns and Trial Termination

Despite the encouraging efficacy data, the global Phase III clinical trial program for fasiglifam was voluntarily terminated by Takeda Pharmaceutical Company in December 2013 due to concerns about liver safety.[1][2][4] This decision was made after a review of data from all ongoing clinical trials and in consultation with independent expert panels.[3] The consensus was that the potential risks of liver injury outweighed the benefits of the drug.[3]

Clinical Evidence of Hepatotoxicity

The primary safety signal was an increased incidence of elevated liver enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in patients receiving fasiglifam compared to placebo.[11]

Liver Enzyme ElevationPlaceboFasiglifamP-value
ALT or AST ≥3x Upper Limit of Normal (ULN) 0.5%2.1%< 0.001
ALT or AST ≥10x Upper Limit of Normal (ULN) 0.06%0.31%< 0.001
Data from a cardiovascular outcomes safety trial.[11]

Mechanistic Insights into Fasiglifam-Induced Liver Injury

Subsequent mechanistic studies have sought to elucidate the underlying causes of fasiglifam's hepatotoxicity.[14][15] The leading hypotheses center on the metabolic fate of the drug and its effects on key cellular processes within hepatocytes.

Formation of a Reactive Acyl Glucuronide Metabolite

A key finding was the formation of a reactive acyl glucuronide (AG) metabolite of fasiglifam.[14][15] This metabolic pathway is significant because acyl glucuronides can be chemically reactive and have been implicated in the toxicity of other drugs. The covalent binding of this reactive metabolite to cellular proteins is a proposed mechanism for initiating cellular stress and injury.[14][15]

Inhibition of Hepatic Transporters

Both fasiglifam and its acyl glucuronide metabolite were found to inhibit several important hepatic transporters, including multidrug resistance-associated proteins (MRPs) and the bile salt export pump (BSEP).[14][15] The inhibition of these transporters can disrupt the normal flow of bile acids and other endogenous and exogenous substances, leading to their accumulation within hepatocytes and causing cholestatic liver injury.[16]

Mitochondrial Toxicity

Fasiglifam was also shown to inhibit mitochondrial respiration in HepG2 cells and the activity of mitochondrial Complex I and II in isolated rat mitochondria.[14][15] Mitochondrial dysfunction is a well-established mechanism of drug-induced liver injury, as it can lead to a depletion of cellular ATP, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways.[16]

Hepatotoxicity_Mechanism cluster_drug Fasiglifam (TAK-875) cluster_metabolism Hepatic Metabolism cluster_cellular_effects Cellular Effects in Hepatocytes TAK875 Fasiglifam Metabolism Glucuronidation TAK875->Metabolism Transporter_Inhibition Inhibition of Hepatic Transporters (e.g., BSEP, MRPs) TAK875->Transporter_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction TAK875->Mitochondrial_Dysfunction AG_Metabolite Reactive Acyl Glucuronide Metabolite Metabolism->AG_Metabolite Covalent_Binding Covalent Binding to Proteins AG_Metabolite->Covalent_Binding AG_Metabolite->Transporter_Inhibition Cellular_Stress Cellular Stress Covalent_Binding->Cellular_Stress Cholestasis Cholestasis Transporter_Inhibition->Cholestasis ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Hepatotoxicity Hepatotoxicity (DILI) Cellular_Stress->Hepatotoxicity Cholestasis->Hepatotoxicity ROS_Production->Hepatotoxicity

Figure 2: Proposed mechanisms of fasiglifam-induced hepatotoxicity.

Experimental Protocols for Assessing Hepatotoxicity

The investigation into fasiglifam-induced liver injury involved a combination of in vitro and in vivo studies.

In Vitro Assessment of Covalent Binding
  • Cell Culture: Primary human hepatocytes or HepG2 cells are cultured under standard conditions.

  • Radiolabeling: Cells are incubated with radiolabeled fasiglifam (e.g., [¹⁴C]-TAK-875).

  • Protein Precipitation: After incubation, the cells are lysed, and cellular proteins are precipitated using a solvent like acetonitrile.

  • Washing: The protein pellet is repeatedly washed to remove any unbound radiolabeled compound.

  • Quantification: The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting.

  • Calculation: The covalent binding is expressed as pmol equivalents of drug per mg of protein.

Hepatic Transporter Inhibition Assays
  • Vesicle Preparation: Membrane vesicles expressing specific transporters (e.g., BSEP, MRP2) are prepared from insect or mammalian cells.

  • Substrate Incubation: The vesicles are incubated with a known radiolabeled substrate for the transporter in the presence and absence of varying concentrations of fasiglifam or its metabolites.

  • Filtration: The reaction is stopped, and the vesicles are rapidly filtered to separate them from the incubation medium.

  • Quantification: The amount of radioactivity trapped inside the vesicles is measured.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the transporter activity (IC₅₀) is calculated.

Mitochondrial Respiration Assay
  • Cell Culture: HepG2 cells are seeded in a specialized microplate for measuring cellular respiration.

  • Drug Treatment: Cells are treated with different concentrations of fasiglifam.

  • Oxygen Consumption Rate (OCR) Measurement: The OCR is measured in real-time using an extracellular flux analyzer.

  • Mitochondrial Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to assess basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: The changes in OCR in response to fasiglifam are analyzed to determine its impact on mitochondrial function.

Conclusion and Future Perspectives

The termination of the fasiglifam clinical trials underscores the critical importance of thorough preclinical safety assessment and the unpredictability of drug-induced liver injury in humans. While the on-target efficacy of fasiglifam was promising, its off-target effects on the liver proved to be its downfall. The mechanistic studies conducted post-termination have provided the scientific community with a deeper understanding of the potential liabilities of this chemical scaffold and will inform the design of safer GPR40 agonists in the future. The case of fasiglifam serves as a potent reminder that even with a novel and promising mechanism of action, a comprehensive understanding of a drug's metabolic fate and potential for cellular toxicity is paramount for successful drug development.

References

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 599–612. [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. PubMed, [Link]

  • ResearchGate. (n.d.). TAK-875-induced cytotoxicity against HepG2 cells (2D monolayer). [Link]

  • Kim, J. Y., et al. (2020). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Cells, 9(3), 649. [Link]

  • Fierce Biotech. (2013). Takeda Announces Termination of Fasiglifam (TAK-875) Development. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. The Journal of Pharmacology and Experimental Therapeutics, 339(1), 228–237. [Link]

  • Takeda. (2013). Takeda Announces Termination of Fasiglifam (TAK-875) Development. [Link]

  • Frias, J. P., et al. (2018). Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial. Diabetes Care, 41(11), 2309–2316. [Link]

  • AdisInsight. (2014). Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety. [Link]

  • Kaku, K., et al. (2015). Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial. Diabetes, Obesity & Metabolism, 17(7), 675–681. [Link]

  • ResearchGate. (n.d.). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. [Link]

  • Kaku, K., et al. (2016). Long-term safety and efficacy of fasiglifam (TAK-875), a G-protein-coupled receptor 40 agonist, as monotherapy and combination therapy in Japanese patients with type 2 diabetes: a 52-week open-label phase III study. Diabetes, Obesity & Metabolism, 18(9), 925–929. [Link]

  • PMLiVE. (2014). Takeda pipeline hit by fasiglifam failure. [Link]

  • Engel, S. S., et al. (2018). Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience. Diabetes Therapy, 9(1), 261–277. [Link]

  • Leifke, E., et al. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. Journal of Clinical Pharmacology, 52(7), 1033–1043. [Link]

  • Drug Discovery News. (2013). Takeda terminates Fasiglifam (TAK-875) development. [Link]

  • ACS Publications. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. PLOS ONE, 8(10), e76280. [Link]

  • ACS Publications. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). [Link]

  • Liminal BioSciences. (n.d.). GPR40 Agonist Program. [Link]

  • Frontiers. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]

  • Yabuki, C., et al. (2013). A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1. PubMed, [Link]

  • Spandidos Publications. (2016). GPR40: A therapeutic target for mediating insulin secretion (Review). [Link]

  • Ito, R., et al. (2015). Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas. PubMed, [Link]

  • Endpoints News. (2013). Takeda suffers a big blow to its diabetes pipeline with PhIII failure of TAK-875. [Link]

Sources

Topic: A Comparative Analysis of Fasiglifam (TAK-875) Binding Affinity to Human versus Rodent GPR40/FFAR1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Fasiglifam (TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). As a target for type 2 diabetes, GPR40 activation enhances glucose-dependent insulin secretion (GSIS).[1][2] The clinical development of TAK-875, however, was halted due to unforeseen hepatotoxicity, underscoring the critical importance of a thorough preclinical characterization.[3][4] A key aspect of this characterization is understanding the species-specific pharmacology, particularly the binding affinity and potency of the compound at human and rodent receptor orthologs. This guide provides a detailed technical analysis of the comparative binding affinity of TAK-875, the causal logic behind the experimental methodologies used for its determination, and the structural basis for its interaction with the human receptor.

Introduction: GPR40 as a Therapeutic Target and the Rise of TAK-875

G protein-coupled receptor 40 (GPR40/FFAR1) is predominantly expressed in pancreatic β-cells in both humans and rodents.[5][6] It functions as a receptor for medium and long-chain free fatty acids (FFAs). Upon activation, GPR40 couples primarily through the Gαq signaling pathway, leading to a downstream cascade that potentiates insulin secretion, but only in the presence of elevated glucose levels.[5][7] This glucose-dependency presented GPR40 as a highly attractive therapeutic target for type 2 diabetes, promising a robust glucose-lowering effect with a minimal risk of hypoglycemia, a significant side effect of conventional insulin secretagogues like sulfonylureas.[5]

TAK-875 was developed as a selective, orally bioavailable GPR40 agonist.[5] Early clinical studies demonstrated promising results, showing significant improvements in glycemic control in patients with type 2 diabetes.[1] However, its development was terminated during Phase 3 trials due to instances of liver injury.[8] This outcome highlights the need for a granular understanding of a drug candidate's interaction with its target across different species, as preclinical rodent models are fundamental for safety and efficacy evaluation.

GPR40 Signaling Pathway

The mechanism by which GPR40 agonists like TAK-875 potentiate insulin secretion is initiated by the activation of the Gq alpha subunit of its associated heterotrimeric G protein. This event triggers a well-defined intracellular signaling cascade.

  • Gαq Activation: Ligand binding induces a conformational change in GPR40, leading to the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq-GTP complex stimulates phospholipase C (PLC).

  • IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Ca²⁺ Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm. This initial spike is a hallmark of GPR40 activation and the primary readout in many functional assays.[7]

  • Insulin Exocytosis: The elevated intracellular Ca²⁺ concentration is a critical trigger for the fusion of insulin-containing granules with the β-cell plasma membrane, resulting in insulin secretion.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TAK875 TAK-875 GPR40 GPR40/FFAR1 TAK875->GPR40 Binds Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor Ca_Cyto Ca²⁺ ER->Ca_Cyto Release Ca_ER Ca²⁺ Insulin Insulin Granule Exocytosis Ca_Cyto->Insulin Triggers

Caption: GPR40/FFAR1 signaling cascade initiated by TAK-875.

Comparative Affinity & Potency: Human vs. Rodent GPR40

Direct measurement of binding affinity (Kᵢ or Kₔ) for GPR40 agonists is often challenging due to the lipophilic nature of the ligands and the lack of suitable commercially available radioligands. Therefore, functional assays measuring downstream events, such as intracellular calcium mobilization, are ubiquitously used to determine agonist potency (EC₅₀), which serves as a reliable surrogate for affinity.

Data from the seminal paper disclosing TAK-875 reveals a notable species-dependent difference in its potency.[5] TAK-875 is significantly more potent at the human GPR40 receptor than at either the rat or mouse orthologs.

Table 1: Comparative Potency (EC₅₀) of TAK-875 at GPR40 Orthologs

Species Receptor Assay Type Measured Potency (EC₅₀) Reference
Human GPR40 Ca²⁺ Mobilization (FLIPR) 14 nM [5]
Rat GPR40 Ca²⁺ Mobilization (FLIPR) 33 nM [5]
Mouse GPR40 Ca²⁺ Mobilization (FLIPR) 87 nM [5]
Human GPR40 Ca²⁺ Mobilization (FLIPR) 29.6 nM [9]

| Human | GPR40 | IP Production | 72 nM |[9] |

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

The data clearly indicates that TAK-875 is approximately 2.4-fold more potent at human GPR40 compared to rat GPR40, and over 6-fold more potent compared to the mouse receptor.[5] This differential potency is a critical consideration for drug development professionals.

Expertise & Experience Insight: The higher potency at the human receptor means that efficacy observed in rodent models may underestimate the potential clinical potency. Conversely, it necessitates careful dose selection in toxicology studies. If a high dose is required to achieve pharmacological effect in rats or mice, this may lead to plasma concentrations that are disproportionately higher than the therapeutic concentrations in humans, potentially engaging off-target pharmacology and complicating the interpretation of safety margins. The choice of rodent species for toxicology can also be influenced by which species' drug metabolism profile is closer to humans, as was the case for TAK-875 where rat and dog metabolism were similar to human.[10]

Experimental Protocol: Determination of Agonist Potency via Calcium Mobilization Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard for assessing GPR40 activation via the Gαq pathway. It provides a high-throughput, robust, and direct functional measurement of the IP₃-mediated calcium release.

Trustworthiness through Self-Validation: The protocol's integrity is ensured by including multiple controls. A known GPR40 agonist (e.g., oleic acid) serves as a positive control to validate cell and receptor functionality. A vehicle control (e.g., DMSO) establishes the baseline response, while an untransfected parental cell line is used as a negative control to confirm the response is GPR40-specific. A dose-response curve with a full agonist should yield a sigmoidal curve, confirming the expected pharmacological behavior.

Step-by-Step Protocol: FLIPR Calcium Flux Assay
  • Cell Culture and Plating:

    • 1.1. Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse GPR40 receptor construct. Use the corresponding untransfected parental cell line as a control.

    • 1.2. Maintain cells in appropriate growth medium (e.g., F-12K for CHO cells) supplemented with 10% Fetal Bovine Serum, antibiotics, and a selection agent (e.g., G418) to ensure stable receptor expression.

    • 1.3. Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

    • 1.4. Plate cells in black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • 2.1. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • 2.2. Include probenecid (typically 2.5 mM) in the loading buffer. Causality: Probenecid is an organic anion transporter inhibitor that prevents the cells from actively pumping the dye back out, thereby ensuring a stable intracellular dye concentration and a robust fluorescent signal.

    • 2.3. Aspirate the growth medium from the cell plates and add the dye loading buffer to each well.

    • 2.4. Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • 3.1. Prepare a stock solution of TAK-875 in 100% DMSO.

    • 3.2. Perform a serial dilution of TAK-875 in assay buffer to create a range of concentrations (e.g., 11-point, 3-fold dilutions starting from 10 µM). The final DMSO concentration in the assay should be kept constant and low (e.g., <0.1%) to avoid solvent effects.

    • 3.3. Prepare positive control (e.g., oleic acid) and vehicle (assay buffer with DMSO) solutions.

    • 3.4. Load the prepared compounds into a corresponding compound source plate.

  • FLIPR Measurement:

    • 4.1. Set the FLIPR instrument parameters: Excitation ~488 nm, Emission ~525 nm. Set the read time to capture a baseline fluorescence reading for ~10-20 seconds, followed by compound addition and continuous reading for at least 120-180 seconds.

    • 4.2. Place the cell plate and compound plate into the FLIPR instrument.

    • 4.3. Initiate the run. The instrument will automatically add the compounds from the source plate to the cell plate and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • 5.1. The primary response is the peak fluorescence intensity minus the baseline fluorescence for each well.

    • 5.2. Normalize the data by setting the vehicle control response to 0% and the response to a saturating concentration of a full agonist to 100%.

    • 5.3. Plot the normalized response against the logarithm of the TAK-875 concentration.

    • 5.4. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.

FLIPR_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase p1 1. Plate GPR40-expressing cells in microplate a1 3. Load cells with Ca²⁺ sensitive dye p1->a1 p2 2. Prepare serial dilutions of TAK-875 a2 4. Place cell & compound plates in FLIPR p2->a2 a1->a2 a3 5. Automated compound addition & fluorescence reading a2->a3 d1 6. Calculate fluorescence change (Peak - Baseline) a3->d1 d2 7. Normalize data to controls d1->d2 d3 8. Plot Dose-Response Curve d2->d3 d4 9. Calculate EC₅₀ via non-linear regression d3->d4

Caption: High-level workflow for a FLIPR-based calcium mobilization assay.

Structural Basis for TAK-875 Binding

The publication of the high-resolution crystal structure of the human GPR40 receptor in complex with TAK-875 provided invaluable atomic-level insight into their interaction.[11] The structure revealed that TAK-875 binds in a non-canonical pocket, distinct from the orthosteric site used by endogenous fatty acids, confirming its role as an ago-allosteric modulator.[2][11]

The binding site is located between transmembrane helices III, IV, V, and VII. The carboxylate group of TAK-875 forms a key charge-charge interaction with two highly conserved arginine residues (Arg183 and Arg258).[11] The rest of the molecule extends into a hydrophobic channel that opens towards the lipid bilayer, suggesting that the ligand may enter the binding pocket laterally from the cell membrane.[11] While the precise amino acid differences that account for the species-specific potency have not been fully elucidated through mutagenesis, they likely reside within this hydrophobic pocket, subtly altering the shape, size, or charge distribution and thereby affecting the stability of the drug-receptor complex.

Conclusion

The GPR40 agonist TAK-875 exhibits clear species-dependent potency, with significantly higher potency at the human receptor compared to its rodent orthologs. This differential affinity, quantified primarily through in vitro calcium mobilization assays, is a critical piece of data for any drug development program. It directly impacts the translation of preclinical efficacy and safety data to the clinical setting and informs the design of toxicology studies. The structural understanding of the TAK-875 binding site provides a foundation for future structure-activity relationship studies aimed at designing next-generation GPR40 agonists with optimized safety and efficacy profiles. This technical guide underscores the necessity of rigorous, multi-species pharmacological profiling in modern drug discovery.

References

  • Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

  • Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: PMC - NIH URL: [Link]

  • Title: TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats Source: PubMed URL: [Link]

  • Title: Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey Source: PLOS One URL: [Link]

  • Title: Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers Source: PubMed URL: [Link]

  • Title: Effects of GPR40 knockdown on TAK875-induced ROS generation and... Source: ResearchGate URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: PMC - NIH URL: [Link]

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ResearchGate URL: [Link]

  • Title: GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes Source: PubMed URL: [Link]

  • Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PLOS One URL: [Link]

  • Title: High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 Source: PubMed URL: [Link]

  • Title: The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism Source: Frontiers in Endocrinology URL: [Link]

  • Title: GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo Source: PMC - NIH URL: [Link]

  • Title: (PDF) Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Optimization of GPR40 High-Throughput Screening using rac-TAK-875

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Free Fatty Acid Receptor 1 (GPR40/FFAR1) is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic


-cells.[1][2] Its activation potentiates glucose-stimulated insulin secretion (GSIS), making it a high-value target for Type 2 Diabetes (T2D) therapeutics.[3]

Fasiglifam (TAK-875) represents the gold standard for GPR40 agonism. Although its Phase III clinical development was terminated due to drug-induced liver injury (DILI), it remains the primary tool compound for validating new GPR40 assays due to its high potency and unique ago-allosteric mechanism.

The rac-TAK-875 Distinction

Commercially available TAK-875 is often sold as the racemate (rac-TAK-875) or the pure S-enantiomer (Fasiglifam).

  • Fasiglifam (S-isomer): The biologically active component (

    
    ).
    
  • rac-TAK-875: A 1:1 mixture of the S and R enantiomers.

Why use rac-TAK-875 in HTS?

  • Cost-Efficiency: The racemate is significantly more affordable for large-scale "max-effect" plate controls.

  • Validation: It effectively defines the window of efficacy (

    
    ) for partial agonists.
    
  • Protocol Adjustment: Users must apply a correction factor (typically 2x concentration) to account for the 50% inactive R-isomer content when establishing potency benchmarks.

Mechanism of Action & Signaling Pathway[4][5]

Understanding the signaling cascade is vital for assay design. TAK-875 binds to an allosteric site on GPR40, distinct from the orthosteric site used by endogenous long-chain fatty acids. This binding triggers


 coupling, leading to calcium mobilization.
Visual 1: GPR40 Signaling Cascade

The following diagram illustrates the signal transduction pathway utilized in this screening protocol.

GPR40_Pathway Ligand rac-TAK-875 (Ago-Allosteric) GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Mobilization

Caption: GPR40 activation by TAK-875 triggers the Gq-PLC-IP3 pathway, resulting in intracellular calcium flux.

Experimental Protocol: Calcium Flux HTS Assay

This protocol utilizes a kinetic calcium mobilization assay, the industry standard for GPR40 screening.

Materials & Reagents
ReagentSpecificationPurpose
Cell Line CHO-K1 or HEK293 stably expressing hGPR40Host system.
Reference Agonist rac-TAK-875 (10 mM stock in DMSO)Positive control (

effect).
Calcium Dye Fluo-4 NW or Calcium-6Intracellular

indicator.
Assay Buffer HBSS + 20 mM HEPES, pH 7.4Physiological medium.
Anion Inhibitor Probenecid (2.5 mM)Critical: Prevents dye leakage.
BSA Fatty Acid-Free BSA (0.1%)Carrier for lipophilic compounds.
Step-by-Step Methodology
Step 1: Cell Plating (Day -1)
  • Harvest CHO-hGPR40 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubate overnight at

    
    , 
    
    
    
    . Target: 80-90% confluency.
Step 2: Dye Loading (Day 0)
  • Prepare 2X Dye Loading Solution :

    • Dissolve one vial of Calcium-6 dye in assay buffer.

    • Add Probenecid to final concentration of 5 mM (in the 2X stock).

    • Expert Note: Probenecid is essential for CHO cells to retain dye.[4] Ensure pH is re-adjusted to 7.4 if Probenecid stock is acidic.

  • Remove culture medium from cell plate (optional, depending on kit) or add 25 µL of 2X Dye Loading Solution directly to wells (total vol: 50 µL).

  • Incubate: 60 mins at

    
    , then 15 mins at Room Temperature (RT) to equilibrate.
    
Step 3: Compound Preparation (rac-TAK-875)

Since we are using the racemate, we must adjust for the inactive enantiomer.

  • Stock: Thaw 10 mM rac-TAK-875 in DMSO.

  • Dilution: Prepare a 5X concentration source plate.

    • Target Final

      
       for pure Fasiglifam is 
      
      
      
      .
    • For rac-TAK-875, target 2 µM final concentration to ensure saturation of the active S-isomer.

  • Vehicle Control: Prepare assay buffer with matched DMSO concentration (0.5% final).

Step 4: Kinetic Read (FLIPR/FDSS)
  • Load Cell Plate and Compound Plate into the FLIPR Tetra or Hamamatsu FDSS.

  • Settings:

    • Excitation: 470-495 nm.

    • Emission: 515-575 nm.

    • Baseline Read: 10 seconds (1 Hz).

    • Injection: 12.5 µL of 5X compound (Speed: 20 µL/sec).

    • Response Read: 120 seconds (1 Hz).

Data Analysis & Validation

Signal Processing
  • Calculate Max-Min (Peak Relative Fluorescence Units - Baseline) for each well.

  • Normalize data to rac-TAK-875 controls:

    
    
    
Quality Control (Z' Factor)

A robust HTS assay must have a Z' factor


.


  • 
    : Mean signal of rac-TAK-875 (High Control).
    
  • 
    : Mean signal of Vehicle (Low Control).
    
Interpreting rac-TAK-875 Potency

When plotting concentration-response curves (CRC), expect a right-shift compared to literature values for pure Fasiglifam.

  • Pure Fasiglifam

    
    :  ~14-50 nM.
    
  • rac-TAK-875

    
    :  Expect ~30-100 nM (approx. 2-fold shift).
    
  • Note: If the curve shifts

    
    , check for BSA interference, as TAK-875 is highly protein-bound (
    
    
    
    ).

HTS Workflow & Counter-Screening Strategy

GPR40 agonists have a history of liver toxicity (DILI) related to Bile Salt Export Pump (BSEP) inhibition. A responsible screening cascade must include early safety profiling.

Visual 2: Screening Workflow

The following flowchart outlines the decision matrix from primary screen to safety profiling.

HTS_Workflow Primary Primary Screen (Ca2+ Flux) Ref: rac-TAK-875 Filter1 Hit Selection (>50% Efficacy) Primary->Filter1 Filter1->Primary Fail (Discard) Conf Confirmation Screen (Triplicate re-test) Filter1->Conf Pass CRC Dose Response (CRC) Determine EC50 Conf->CRC Counter Counter Screen (Parental CHO Cells) CRC->Counter Filter False Positives Safety Safety Profiling (BSEP Inhibition Assay) Counter->Safety Specific Agonists Lead Qualified Lead Candidate Safety->Lead Low Liver Tox Risk

Caption: Cascade from primary Calcium flux screen to BSEP safety profiling to mitigate DILI risk.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Window Dye leakage.Ensure Probenecid is fresh and at 2.5 mM.
High Background Constitutive receptor activity.Reduce receptor expression levels or use transient transfection.[5]
Right-shifted Potency High BSA binding.Reduce BSA to 0.05% or use Ovalbumin. TAK-875 is lipophilic.
Variable rac-TAK-875 Enantiomeric impurity.Verify batch CoA. Ensure stock is stored at -80°C under nitrogen.

References

  • Tsujihata, Y., et al. (2011).[6] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1][3][7][6] Journal of Pharmacology and Experimental Therapeutics.

  • Yabuki, C., et al. (2013).[6] A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[6] PLOS ONE.

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[8][9] Toxicological Sciences.

  • Lin, D. C., et al. (2011). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE.

  • PubChem Compound Summary. (2023). Fasiglifam (TAK-875).[1][7][6][8][9][10][11][12][13][14]

Sources

Application Note: rac-TAK-875 as a Tool Compound for FFAR1 (GPR40) Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Profile

rac-TAK-875 (Fasiglifam racemate) is a potent, selective, and orally bioavailable agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40). While the (S)-enantiomer (Fasiglifam) was the clinical candidate for Type 2 Diabetes, the racemic mixture (rac-TAK-875 ) is frequently utilized as a cost-effective chemical probe in basic research.

This guide details the specific protocols for using rac-TAK-875 to interrogate FFAR1 signaling, emphasizing the critical role of glucose dependence, the correction factors required for racemic mixtures, and the mitigation of lipophilic compound handling errors.

Chemical & Biological Profile[1]
PropertySpecification
Target FFAR1 (GPR40)
Mechanism Ago-allosteric Agonist (Gq-coupled)
Molecular Weight ~524.7 g/mol
Solubility DMSO (>10 mM); poorly soluble in water
Chirality Note CRITICAL: TAK-875 refers to the active (S)-enantiomer. rac-TAK-875 contains both (S) and (R). The (R)-enantiomer is significantly less potent/inactive.
Correction Factor When using rac-TAK-875 , assume ~50% active fraction. To achieve the biological equivalency of 1 µM pure Fasiglifam, use 2 µM rac-TAK-875 .

Mechanism of Action: Ago-Allosteric Modulation[2]

Unlike endogenous long-chain fatty acids (LCFAs) which bind to the orthosteric site, TAK-875 binds to an allosteric site located between transmembrane helices 3, 4, and 5. This distinct binding mode allows TAK-875 to function as an ago-allosteric modulator , exhibiting positive cooperativity with endogenous ligands and enhancing insulin secretion only in the presence of elevated glucose.

Signaling Pathway Diagram

The following diagram illustrates the Gq-coupled signaling cascade initiated by rac-TAK-875, leading to Calcium mobilization and Insulin exocytosis.

G cluster_extracellular Extracellular Space cluster_membrane Beta Cell Membrane cluster_intracellular Intracellular Signaling Ligand rac-TAK-875 (Allosteric Site) FFAR1 FFAR1 / GPR40 (Receptor) Ligand->FFAR1 Activation Glucose_Ext Glucose (High) GLUT2 GLUT Transporter Glucose_Ext->GLUT2 Gq Gαq Protein FFAR1->Gq Coupling Exocytosis Insulin Secretion (GSIS) FFAR1->Exocytosis Amplification Metabolism Glycolysis / ATP Production GLUT2->Metabolism PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis ER_Ca ER Ca2+ Stores IP3->ER_Ca Release Ca_Cyto Cytosolic Ca2+ ER_Ca->Ca_Cyto Flux Insulin_Granules Insulin Granules Ca_Cyto->Insulin_Granules Trigger Insulin_Granules->Exocytosis K_ATP K_ATP Channel (Closure) Metabolism->K_ATP Depol Membrane Depolarization K_ATP->Depol Depol->Ca_Cyto VDCC Influx

Caption: rac-TAK-875 activates FFAR1 via Gq signaling, triggering IP3-mediated Ca2+ release, which synergizes with Glucose-mediated depolarization to drive Insulin Secretion.

Protocol A: Calcium Flux Assay (Fluorescent)

This is the gold-standard assay for verifying FFAR1 engagement. Because FFAR1 is Gq-coupled, agonist binding results in a rapid, transient rise in intracellular Calcium (


).
Experimental Design
  • Cell Line: CHO-K1 stably expressing human FFAR1 or INS-1E (beta-cell line).

  • Detection: FLIPR (High throughput) or Confocal Microscopy (Low throughput).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

Reagent Preparation
  • Stock Solution: Dissolve 10 mg rac-TAK-875 in DMSO to create a 10 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Buffer (Glucose-Free): HBSS + 20 mM HEPES, pH 7.4.

  • Assay Buffer (High Glucose): HBSS + 20 mM HEPES + 16.7 mM Glucose .

    • Expert Insight: FFAR1 agonists show minimal efficacy in low glucose. You must run a vehicle control and a high-glucose condition to distinguish the drug effect from the glucose effect.

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., 50,000/well in 96-well black/clear bottom plates) 24 hours prior.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL Loading Buffer (Assay Buffer + 4 µM Fluo-4 AM + 2.5 mM Probenecid).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition:

    • Prepare a 5X concentration plate of rac-TAK-875 in High Glucose Assay Buffer .

    • Dose Range: 1 nM to 10 µM (Final).

    • Note: If using racemate, the effective EC50 will be ~2x higher than literature values for pure TAK-875 (approx. 100-150 nM for racemate vs 50-70 nM for pure S-isomer).

  • Measurement:

    • Transfer to FLIPR/Reader.

    • Record baseline fluorescence (Ex 494 / Em 516) for 10 seconds.

    • Inject compound.[1][2]

    • Record flux for 180 seconds.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

The functional endpoint of FFAR1 activation is the potentiation of insulin secretion.[3] This assay requires strict attention to buffer formulation to prevent high background noise.

Workflow Diagram

GSIS Step1 1. Cell Seeding (INS-1E cells) Step2 2. Glucose Starvation (2h in KRB w/ 2.8mM Glc) Step1->Step2 Step3 3. Treatment (rac-TAK-875 + 16.7mM Glc) Step2->Step3 Replace Buffer Step4 4. Incubation (1 Hour @ 37°C) Step3->Step4 Step5 5. Supernatant Harvest Step4->Step5 Step6 6. HTRF/ELISA Detection Step5->Step6 Warning Warning: BSA must be Fatty-Acid Free or <0.1% Warning->Step3

Caption: GSIS Workflow. The starvation step is critical to reset the beta-cell metabolic state before challenge.

Critical Reagent: KRB Buffer
  • Composition: 115 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA (Fatty Acid Free).

  • Why Fatty Acid Free BSA? Albumin acts as a "sponge" for lipophilic drugs. Standard BSA contains lipids that may activate FFAR1 (high background) or sequester rac-TAK-875 (low potency).

Execution Steps
  • Starvation: Wash INS-1E cells 2x with KRB (2.8 mM Glucose). Incubate for 2 hours in this low-glucose buffer to basalize insulin secretion.

  • Induction: Replace buffer with KRB containing:

    • Condition A: 2.8 mM Glucose (Basal Control)

    • Condition B: 16.7 mM Glucose (High Glucose Control)

    • Condition C: 16.7 mM Glucose + rac-TAK-875 (10 µM)

  • Incubation: Incubate for 60 minutes at 37°C.

  • Collection: Collect supernatant immediately. Keep on ice.

  • Quantification: Use HTRF (Cisbio) or Rat Insulin ELISA (Mercodia) to quantify insulin.

Safety & Toxicity Considerations (Liver)

While rac-TAK-875 is a valuable tool, the clinical development of Fasiglifam was halted due to Drug-Induced Liver Injury (DILI). When using this compound in hepatic cell lines (e.g., HepG2) or for chronic exposures (>24h), researchers must control for off-target toxicity.

Mechanism of ToxicityExperimental Implication
Bile Acid Transporter Inhibition TAK-875 inhibits BSEP and NTCP.[2][4] In sandwich-cultured hepatocytes, this leads to bile acid accumulation.
Mitochondrial Toxicity Inhibits ETC Complex I and II at high concentrations (>50 µM).
Reactive Metabolites Forms Acyl Glucuronides (AG).[5] In metabolic stability assays, monitor for AG formation as it correlates with covalent protein binding.

Recommendation: For signaling studies, limit exposure to <4 hours to avoid confounding toxicity data.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[3][6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yabuki, C., et al. (2013).[3] A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[3] PLOS ONE. Link

  • Woltman, S. J., et al. (2016). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences. Link

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'failure'? Diabetes, Obesity and Metabolism.[7] Link

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[7][4][5][8] Toxicological Sciences. Link

Sources

Lentiviral GPR40 overexpression models for rac-TAK-875 studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Lentiviral GPR40 Overexpression Models for rac-TAK-875 Functional Screening

Executive Summary

The Free Fatty Acid Receptor 1 (FFAR1/GPR40) remains a high-value target for Type 2 Diabetes (T2D) therapeutics due to its ability to potentiate glucose-stimulated insulin secretion (GSIS).[1] While the clinical development of Fasiglifam (TAK-875) was terminated due to drug-induced liver injury (DILI), it remains the gold-standard reference agonist for in vitro validation of GPR40 signaling.

This guide details the generation of stable GPR40-overexpressing cell lines using lentiviral transduction and the subsequent functional characterization using rac-TAK-875 (the racemic mixture of Fasiglifam). We address the specific challenges of working with rac-TAK-875, including potency shifts relative to the pure (S)-enantiomer and the critical requirement for serum starvation to eliminate endogenous fatty acid interference.

Mechanistic Background & Signaling Pathway[1][2][3][4][5]

GPR40 Signaling Architecture GPR40 is a G


q-coupled GPCR.[2][3][4] Endogenous long-chain fatty acids (LCFAs) and synthetic agonists like TAK-875 bind to the receptor, triggering a conformational change that activates Phospholipase C (PLC). This hydrolyzes PIP2 into IP3 and DAG. IP3 binds to receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular calcium (

), which drives insulin granule exocytosis in

-cells.

The TAK-875 Specificity Unlike endogenous FFAs, TAK-875 binds to an allosteric site located between transmembrane helices 3 and 4. This distinct binding mode allows it to function as an ago-allosteric modulator, exhibiting high potency and efficacy with a reduced risk of hypoglycemia compared to sulfonylureas.

Figure 1: GPR40 Signaling Cascade & TAK-875 Action

GPR40_Pathway TAK rac-TAK-875 (Ligand) GPR40 GPR40 (FFAR1) (Receptor) TAK->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 (Second Messenger) PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Influx (Cytosolic) ER->Ca Release Insulin Insulin Secretion (Functional Output) Ca->Insulin Exocytosis

Caption: Signal transduction pathway of GPR40 activated by TAK-875, leading to calcium mobilization and insulin secretion.[5]

Lentiviral Model Generation

Stable overexpression is preferred over transient transfection for GPCR screens to ensure uniform receptor density and minimize assay-to-assay variability.

A. Vector & Cell Line Selection
ComponentRecommendationRationale
Backbone 3rd Generation Lentiviral (e.g., pLenti-PGK or pLVX)Safety (split packaging system) and high titer production.
Promoter EF1

(preferred) or CMV
EF1

offers more stable long-term expression in HEK293/CHO cells than CMV, which can be silenced over passages.
Selection Puromycin (1-5

g/mL)
Rapid selection (3-5 days) of stable clones.
Host Cell HEK293 or CHO-K1 Null/low endogenous GPR40 background allows for a high signal-to-noise ratio.
Physiological Host INS-1 (Rat Insulinoma)Use if studying downstream insulin secretion, though endogenous GPR40 levels may complicate "overexpression" validation.
B. Lentiviral Production Protocol (HEK293T Packaging)
  • Seed: Plate

    
     HEK293T cells in a 10cm dish (Day 0). Target 70-80% confluency on Day 1.
    
  • Transfection (Day 1):

    • Mix plasmids: Transfer Vector (GPR40-ORF) + Packaging (psPAX2) + Envelope (pMD2.G) in a 4:3:1 ratio.

    • Reagent: Use PEI (Polyethylenimine) or Lipofectamine at a 3:1 (Reagent:DNA) ratio.

    • Incubate complex for 20 mins and add dropwise to cells.

  • Induction: 12-16 hours post-transfection, replace media with high-glucose DMEM + 10% FBS (Sodium Butyrate can be added to boost titer).

  • Harvest: Collect supernatant at 48h and 72h.

  • Clarification: Centrifuge at 500xg for 5 min to remove debris. Filter through a 0.45

    
    m PVDF filter  (Do not use nitrocellulose; it binds virus).
    
  • Concentration (Optional): PEG-it precipitation or ultracentrifugation if high MOI is required.

C. Transduction & Selection Workflow

Lenti_Workflow Step1 Day 0: Seed Target Cells (HEK293/CHO) 50% Confluency Step2 Day 1: Transduction + Polybrene (8µg/mL) + Virus Supernatant Step1->Step2 Step3 Day 2: Media Change Remove Virus Step2->Step3 Step4 Day 3: Selection Start Add Puromycin Step3->Step4 Step5 Day 7-10: Validation qPCR / Western / FLIPR Step4->Step5

Caption: Timeline for generating stable GPR40 cell lines. Polybrene enhances viral entry by neutralizing charge repulsion.

Functional Characterization: Calcium Flux Assay

This protocol uses a fluorescent calcium indicator (e.g., Fluo-4 AM or Calcium 6) to measure Gq activation.

Critical Reagent Preparation: rac-TAK-875
  • Chirality Note: "Fasiglifam" refers to the (S)-enantiomer. "rac-TAK-875" contains both (R) and (S) forms.

  • Potency Impact: Expect the EC50 of rac-TAK-875 to be approximately 2-fold higher (less potent) than pure Fasiglifam, assuming the (R)-enantiomer is inert.

    • Pure (S)-TAK-875 EC50: ~30–50 nM.

    • rac-TAK-875 EC50: ~60–100 nM.

  • Solubility: Dissolve stock in 100% DMSO (10 mM). Store at -20°C. Avoid freeze-thaw cycles.

Step-by-Step Assay Protocol

Step 1: Cell Seeding (Day -1)

  • Seed GPR40-HEK293 stable cells at 50,000 cells/well in a black-wall/clear-bottom 96-well poly-D-lysine coated plate.

  • Expert Insight: High density is crucial. GPR40 signaling can be weak in sparse cultures due to reduced cell-cell contact and paracrine signaling.

Step 2: Serum Starvation (Day 0 - Morning)

  • CRITICAL: 4-6 hours prior to assay, replace media with serum-free DMEM .

  • Why? FBS contains high levels of FFAs (linoleic, oleic acid) which will pre-activate GPR40, desensitizing the receptor and obliterating your assay window.

Step 3: Dye Loading

  • Prepare Dye Loading Buffer: HBSS + 20 mM HEPES + 0.1% Fatty-Acid Free BSA .

  • Why BSA? BSA acts as a carrier for the lipophilic TAK-875 and prevents non-specific binding to plastics. It must be fatty-acid free to avoid background activation.

  • Add Calcium-sensitive dye (e.g., Fluo-4 NW) + 2.5 mM Probenecid (to inhibit dye efflux).

  • Incubate 45 mins at 37°C, then 15 mins at RT.

Step 4: Compound Addition & Read

  • Prepare 5x rac-TAK-875 dilution series in HBSS/HEPES/BSA buffer.

  • Instrument: FLIPR Tetra or FlexStation.

  • Settings: Excitation 485 nm / Emission 525 nm.

  • Kinetics: Read baseline for 20s -> Inject Compound -> Read for 120s.

Data Analysis & Troubleshooting

Expected Results

Normalize data to % Response relative to a positive control (10


M Ionomycin) or maximal agonist dose.
Parameterrac-TAK-875 (Expected)Pure Fasiglifam (Reference)
EC50 60 - 100 nM30 - 50 nM
Emax > 80% of Ionomycin> 80% of Ionomycin
Hill Slope ~1.0~1.0
Troubleshooting Guide
IssueProbable CauseSolution
High Background Endogenous FFAs in mediaEnsure 4h+ serum starvation; Use Fatty-Acid Free BSA.
Low Signal Poor Transduction / SilencingCheck GFP/RFP reporter; Increase Puromycin; Switch promoter to EF1

.
Right-shifted EC50 Racemic mixture interferenceAccount for 50% inactive isomer; Verify DMSO < 0.5%.
Variable Replicates Lipophilic compound stickingUse low-binding tips; Ensure thorough mixing of BSA buffer.

Expert Insights: The "Fasiglifam Paradox"

While this protocol uses rac-TAK-875 as a tool, researchers must understand the clinical context. TAK-875 failed in Phase III not due to lack of efficacy (it robustly lowered HbA1c without hypoglycemia), but due to DILI .

  • Mechanism of Toxicity: TAK-875 inhibits hepatic bile acid transporters (BSEP, MRP2, MRP4) and interferes with mitochondrial respiration.

  • Relevance to Models: When using this model for drug discovery, counter-screen hits against BSEP (Bile Salt Export Pump) assays early. A GPR40 agonist is only viable if it separates receptor potency from transporter inhibition.

References

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats." Journal of Pharmacology and Experimental Therapeutics.

  • Burant, C. F., et al. (2012). "TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet.

  • Kaku, K., et al. (2015). "Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial." Diabetes, Obesity and Metabolism.

  • Otieno, M. A., et al. (2018). "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Toxicological Sciences.

  • Addgene. "Lentiviral Guide & Protocols." Addgene Vector Database.

Sources

Application Note: Characterization of GPR40 (FFAR1) using Radiolabeled rac-TAK-875

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing radiolabeled racemic TAK-875 (Fasiglifam) to characterize the Free Fatty Acid Receptor 1 (GPR40/FFAR1). While the (S)-enantiomer of TAK-875 is the biologically active species, racemic radiolabels are occasionally employed in early-stage development or custom synthesis scenarios due to cost or synthetic complexity.

This note addresses the specific challenges of using a highly lipophilic, allosteric radiotracer. It provides corrected mathematical models for determining affinity (


) when using a racemic mixture and outlines critical buffer optimizations to mitigate non-specific binding (NSB) caused by the compound's entry via the lipid bilayer.

Mechanistic Background & Challenges

The Target: GPR40 (FFAR1)

GPR40 is a G


-coupled receptor primarily expressed in pancreatic 

-cells.[1][2] Unlike class A GPCRs that bind ligands in a water-accessible orthosteric pocket, GPR40 possesses a complex binding landscape. Endogenous long-chain free fatty acids (FFAs) bind to the orthosteric site.
The Tracer: rac-TAK-875

TAK-875 acts as an ago-allosteric modulator .[2][3] It binds to a distinct site located between transmembrane helices TM3 and TM4, accessing the receptor laterally through the lipid bilayer rather than the extracellular aqueous phase [1].

Critical Consideration: The Racemic Factor TAK-875 possesses a chiral center. The (S)-enantiomer is the potent agonist (


 nM), while the (R)-enantiomer is significantly less active [2]. When using [3H]-rac-TAK-875:
  • Silent Mass: 50% of your radioligand (the R-isomer) contributes to background noise (NSB) but not specific signaling.

  • Apparent Affinity: Standard analysis software assumes 100% active ligand. Without correction, calculated

    
     values will be artificially inflated (appearing lower affinity).
    
Pathway Visualization

The following diagram illustrates the distinct binding modes and the signaling cascade initiated by TAK-875.

GPR40_Signaling cluster_membrane Lipid Bilayer Rec GPR40 (FFAR1) Receptor Gq Galpha_q Protein Rec->Gq Activation Site_Ortho Orthosteric Site (Arg183/Arg258) Site_Ortho->Rec Site_Allo Allosteric Site (TM3-TM4 Interface) Site_Allo->Rec Positive Cooperativity Lig_Endo Endogenous FFAs (e.g., $gamma$-Linolenic Acid) Lig_Endo->Site_Ortho Orthosteric Binding Lig_TAK rac-TAK-875 (Ago-Allosteric) Lig_TAK->Site_Allo Lateral Entry via Membrane PLC PLCbeta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Mobilization (Insulin Secretion) IP3->Ca

Figure 1: Mechanism of action for TAK-875 showing lateral access to the allosteric site distinct from the orthosteric FFA binding pocket.

Experimental Materials & Buffer Optimization

Due to the high lipophilicity of TAK-875 (LogP


 4.9), standard GPCR buffers will result in excessive sticking to plastics and filters.
Optimized Binding Buffer
ComponentConcentrationFunction
Tris-HCl 50 mMMaintain pH 7.4.
MgCl

5 mMEssential for stabilizing the High-Affinity G-protein coupled state.
EDTA 0.1 mMChelate trace heavy metals; prevents protease activity.
BSA (Fatty Acid Free) 0.1% (w/v)CRITICAL: Acts as a carrier to keep TAK-875 in solution but prevents it from sticking to tube walls. Do not exceed 0.5% or it will strip ligand from the receptor.
Radioligand Preparation
  • Compound: [3H]-rac-TAK-875

  • Specific Activity (SA): Typically 20–80 Ci/mmol.

  • Storage: -20°C in Ethanol.

  • Working Solution: Dilute in glass vials. Plastic absorbs the compound.

Protocol 1: Membrane Preparation

Objective: Isolate GPR40-rich membranes free of endogenous fatty acids which can interfere with the assay.

  • Harvest: Detach CHO-hGPR40 cells using PBS/EDTA (avoid Trypsin if possible to preserve extracellular loops).

  • Lysis: Resuspend pellet in ice-cold hypotonic Lysis Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) + Protease Inhibitor Cocktail.

  • Homogenization: Polytron homogenizer (2 bursts of 10s).

  • Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris.

  • Centrifugation 2: Transfer supernatant; spin at 40,000 x g for 60 min at 4°C.

  • Wash (Critical): Resuspend pellet in Binding Buffer (no BSA) and re-spin at 40,000 x g. This removes endogenous FFAs.

  • Storage: Resuspend in Binding Buffer, aliquot, snap freeze in liquid N

    
    . Store at -80°C.
    

Protocol 2: Saturation Binding Assay ( Determination)

Objective: Determine the equilibrium dissociation constant (


) and receptor density (

).[4]
Workflow Diagram

Saturation_Workflow Step1 Prep 96-well Plate (Low Binding) Step2 Add Membrane (10-20 mu g/well) Step1->Step2 Step3 Add [3H]-rac-TAK-875 (0.5 - 100 nM) Step2->Step3 Step4 Incubate 60 min @ RT Step3->Step4 Step5 Harvest GF/C Filters (0.3% PEI) Step4->Step5 Step6 Liquid Scintillation Counting Step5->Step6

Figure 2: Step-by-step workflow for the saturation binding assay.

Procedure
  • Filter Prep: Pre-soak GF/C filters in 0.3% Polyethyleneimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fiber, reducing NSB of the lipophilic ligand.

  • Plate Setup: Use polypropylene 96-well deep-well plates.

    • Total Binding (TB): Buffer + Membrane + [3H]-rac-TAK-875 (Increasing concentrations: 0.5 nM to 100 nM).

    • Non-Specific Binding (NSB): Buffer + Membrane + [3H]-rac-TAK-875 + 10

      
      M unlabeled TAK-875 .
      
  • Initiation: Add membranes (15

    
    g protein/well) last. Final volume: 250 
    
    
    
    L.[5]
  • Equilibrium: Incubate for 60–90 minutes at Room Temperature (25°C) with gentle shaking.

  • Termination: Rapid filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris, 0.1% BSA).

    • Note: Cold wash prevents dissociation of bound ligand (off-rate is temperature dependent).

  • Counting: Dry filters, add scintillant, and count.

Data Analysis: The Racemic Correction

When using a racemate where only one enantiomer binds:

  • Standard Plot: If you plot Total Radioligand Concentration (

    
    -axis) vs. Bound (
    
    
    
    -axis), the software assumes all ligand is active.
  • Correction: Since only 50% of the racemate is the active (S)-enantiomer:

    
    
    You must input the concentration of the active enantiomer into your nonlinear regression software (e.g., GraphPad Prism).
    
  • Equation: Fit to "One-site binding (hyperbola)":

    
    
    Where 
    
    
    
    is
    
    
    .

Protocol 3: Competition Binding Assay ( Determination)

Objective: Determine the affinity of unlabeled test compounds by displacing the radioligand.

Procedure
  • Fixed Radioligand: Use [3H]-rac-TAK-875 at a concentration equal to its corrected

    
     (approx. 10–20 nM of the active species).
    
  • Competitors: Add increasing concentrations of unlabeled test compounds (

    
     M to 
    
    
    
    M).
  • Incubation & Harvest: Same as Saturation Binding.

Calculation of

Use the Cheng-Prusoff equation. However, ensure the


 value entered is the concentration of the active  enantiomer, not the total gravimetric concentration of the racemate.


Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High NSB (>50%) Ligand sticking to filters.Ensure filters are PEI-soaked.[5] Add 0.1% BSA to the Wash Buffer.
Low Specific Binding Ligand sticking to plastics (Ligand Depletion).Use low-binding polypropylene plates. Verify "Free" ligand concentration by counting an aliquot of the supernatant after incubation.
Biphasic Curve Negative cooperativity or multiple sites.TAK-875 is allosteric.[2][3][6][7][8] If testing against orthosteric ligands (e.g., FFAs), expect complex allosteric shift models, not simple competition [3].
No Displacement Competitor is Orthosteric.An orthosteric ligand may not fully displace an allosteric radioligand (probe dependence). TAK-875 binds a distinct site; complete displacement only occurs with other site-specific binders.

References

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[3] Nature, 513(7516), 124-127.[3] [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[2] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.[2] [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[2] PLOS ONE, 8(10), e76280.[2] [Link]

  • Lin, D.C., et al. (2011). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular Pharmacology, 80(6), 1065-1075. [Link]

Sources

Application Note: Flow Cytometric Assessment of β-Cell Apoptosis and Viability Following rac-TAK-875 Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the flow cytometry protocols required to assess the apoptotic potential and cytoprotective effects of rac-TAK-875 (Fasiglifam) on pancreatic β-cells. While TAK-875 was withdrawn from Phase III clinical trials due to drug-induced liver injury (DILI), it remains a critical reference compound for GPR40 (FFAR1) agonism. Unlike its hepatotoxic profile, TAK-875 typically exhibits a neutral or protective effect on β-cells. This guide provides a robust framework for distinguishing between drug-induced cytotoxicity and therapeutic protection against lipotoxicity (e.g., palmitate stress), utilizing multiparametric flow cytometry.

Introduction & Mechanistic Rationale

The GPR40 Agonist Paradox

rac-TAK-875 acts as a potent, selective agonist of the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] In β-cells, GPR40 activation triggers the


 signaling pathway, leading to Phospholipase C (PLC) activation, 

generation, and calcium mobilization, which amplifies Glucose-Stimulated Insulin Secretion (GSIS).

The Critical Question: Does chronic GPR40 hyperactivation lead to β-cell exhaustion and apoptosis (glucolipotoxicity), or does it provide survival signals?

  • Efficacy Signal: Protection against fatty acid-induced apoptosis (lipotoxicity).[2][3]

  • Safety Signal: Direct induction of mitochondrial stress or caspase activation (toxicity).

Mechanism of Action Diagram

The following diagram illustrates the GPR40 signaling cascade and the specific nodes interrogated by the flow cytometry protocols in this guide.

GPR40_Signaling TAK875 rac-TAK-875 GPR40 GPR40 (FFAR1) TAK875->GPR40 Agonism Gq Gq Protein GPR40->Gq PLC PLC Activation Gq->PLC IP3 IP3 Generation PLC->IP3 ER ER Calcium Release IP3->ER Mito Mitochondrial Function ER->Mito Ca2+ Influx Insulin Insulin Secretion (GSIS) ER->Insulin Exocytosis Caspase Caspase-3 Cleavage Mito->Caspase Cytochrome c (If Stressed) Mito->Insulin ATP Production Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Figure 1: GPR40 signaling pathway showing the bifurcation between insulin secretion (green) and potential apoptotic triggers (red) assessed in this protocol.

Experimental Design

To accurately assess TAK-875, a "Safety vs. Efficacy" matrix design is recommended.

Cell Models
  • Cell Lines: INS-1 832/13 or MIN6 (High fidelity to native β-cell glucose response).

  • Primary Cells: Dispersed Human or Rodent Islets (Requires gating for β-cell identity via Insulin staining).

Treatment Groups
GroupTreatmentPurpose
Vehicle Control DMSO (0.1%)Baseline viability.
Therapeutic Dose TAK-875 (0.1 - 10 µM)Assess direct toxicity at efficacy range (EC50 ≈ 72 nM).
Toxicity Control TAK-875 (50 - 100 µM)Assess high-dose toxicity (relevant to liver tox findings).
Lipotoxicity Model Palmitate (0.5 mM) + BSAInduces ~40-60% apoptosis (Efficacy Challenge).
Rescue Group Palmitate + TAK-875 (10 µM)Assess if TAK-875 prevents lipotoxicity.
Positive Control Staurosporine (1 µM)Validates the apoptosis assay.

Detailed Protocols

Protocol 1: Annexin V / Propidium Iodide (PI) Staining

The Gold Standard for distinguishing early apoptosis from necrosis.

Principle: In early apoptosis, Phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, binding Annexin V. PI enters only cells with compromised membranes (late apoptosis/necrosis).

Reagents:

  • Annexin V-FITC (or APC).[4]

  • Propidium Iodide (PI) Staining Solution.[4]

  • 1X Annexin V Binding Buffer (HEPES-based,

    
     is critical).
    

Step-by-Step Workflow:

  • Harvest: Collect supernatant (detached dead cells) and trypsinize adherent β-cells. Combine into one tube to ensure total population analysis.

  • Wash: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL of 1X Annexin V Binding Buffer .
    
    • Critical Note: Do not use PBS for this step; Annexin V binding is

      
      -dependent.
      
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Finalize: Add 400 µL of 1X Binding Buffer.

  • Acquire: Analyze immediately on flow cytometer (e.g., BD FACSCanto™, CytoFLEX).

Gating Strategy:

  • Q1 (Annexin V- / PI+): Necrosis / Debris.

  • Q2 (Annexin V+ / PI+): Late Apoptosis.

  • Q3 (Annexin V- / PI-): Viable Cells.

  • Q4 (Annexin V+ / PI-): Early Apoptosis (Primary interest for drug safety).

Protocol 2: Mitochondrial Membrane Potential ( ) with JC-1

Early indicator of intrinsic apoptosis and metabolic health.

Principle: JC-1 forms red aggregates in healthy mitochondria (high potential). In apoptotic cells with depolarized mitochondria, it remains as green monomers.

Reagents:

  • JC-1 Dye (

    
     final concentration).
    
  • Positive Control: CCCP (mitochondrial uncoupler).

Step-by-Step Workflow:

  • Treat: Incubate cells with TAK-875 as per experimental design.

  • Stain: Add JC-1 solution directly to culture media (

    
    ) for 15-30 minutes.
    
  • Wash: Wash twice with warm PBS.

  • Resuspend: In 300 µL PBS.

  • Acquire: Measure Red Fluorescence (PE/PE-Texas Red channel) vs. Green Fluorescence (FITC channel).

  • Analysis: Calculate the Ratio of Red/Green. A decrease in this ratio indicates mitochondrial depolarization (early apoptosis).

Protocol 3: Active Caspase-3 Staining (Intracellular)

Confirmatory assay for the irreversible commitment to apoptosis.

Reagents:

  • Fixation/Permeabilization Kit (e.g., BD Cytofix/Cytoperm™).

  • Anti-Active Caspase-3 Antibody (PE or APC conjugated).

Step-by-Step Workflow:

  • Harvest & Wash: Pellet cells and wash with PBS.

  • Fix/Perm: Resuspend in 250 µL Fixation/Permeabilization solution. Incubate 20 min at

    
    .
    
  • Wash: Wash twice with 1X Perm/Wash Buffer (contains saponin to maintain permeability).

  • Stain: Resuspend in 50 µL Perm/Wash Buffer. Add Anti-Active Caspase-3 antibody.

  • Incubate: 30 minutes at RT in the dark.

  • Wash: Wash once with Perm/Wash Buffer.

  • Acquire: Resuspend in PBS and analyze.

Experimental Workflow Diagram

Workflow cluster_Stain Staining Protocols Culture β-Cell Culture (INS-1 / Islets) Treat Treatment (24-72h) TAK-875 +/- Palmitate Culture->Treat Harvest Harvest Cells (Keep Supernatant!) Treat->Harvest Annexin Annexin V / PI (Surface) Harvest->Annexin JC1 JC-1 (Live Stain) Harvest->JC1 Caspase Active Caspase-3 (Intracellular) Harvest->Caspase Acquire Flow Cytometry Acquisition Annexin->Acquire JC1->Acquire Caspase->Acquire Analysis Data Analysis (FlowJo / FCS Express) Acquire->Analysis

Figure 2: Integrated workflow for multiparametric assessment of β-cell apoptosis.

Expected Results & Interpretation

The following table summarizes the expected phenotype for β-cells treated with TAK-875 compared to controls.

ParameterVehicle (Control)TAK-875 (10 µM)Palmitate (Lipotoxicity)Palmitate + TAK-875
Annexin V+ < 5%< 5% (Safe)> 40% (High)~15-20% (Protective)
PI+ (Necrosis) < 2%< 2%> 10%Reduced
JC-1 Ratio (Red/Green) HighHighLow (Depolarized)Restored/Intermediate
Active Caspase-3 NegativeNegativePositiveReduced

Interpretation:

  • Safety: If TAK-875 alone shows Annexin V+ levels comparable to Vehicle, it confirms a lack of direct β-cell cytotoxicity at therapeutic doses.

  • Efficacy: A reduction in Palmitate-induced apoptosis in the combination group indicates that GPR40 activation provides a cytoprotective signal, likely via PKA/CREB or PKB/Akt pathways downstream of the Gq signal.

Troubleshooting Guide

  • High Background Annexin V: Ensure gentle handling. β-cells (especially INS-1) are fragile. Harsh trypsinization can expose PS artificially. Use Accutase™ for gentler detachment.

  • No JC-1 Signal: JC-1 is sensitive to pH and temperature. Ensure incubation is at

    
     and buffers are pH 7.4.
    
  • Islet Dispersion Issues: If using primary islets, ensure single-cell suspension is achieved using Dispase/Trypsin, otherwise, clumps will clog the cytometer and skew doublet discrimination.

References

  • Tsujihata, Y., et al. (2011).[5] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics. Link

  • Yashiro, H., et al. (2012). The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets.[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems. Link

  • Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher BestProtocols. Link

  • Otieno, M.A., et al. (2018).[7] Mechanisms of Hepatotoxicity of the GPR40 Agonist Fasiglifam (TAK-875): Evidence for Mitochondrial Toxicity and Acyl Glucuronide Reactivity. Toxicological Sciences. (Context for toxicity comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: rac-TAK-875 Variability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Racemic" Variable

Welcome to the technical support center for rac-TAK-875. As researchers, we often utilize racemic mixtures (rac-TAK-875) for early-stage screening or cost-efficiency before transitioning to the enantiopure clinical candidate, Fasiglifam ((S)-TAK-875).

However, lot-to-lot variability in racemates is not just a purity issue; it is often a stereochemical one.

While the theoretical ratio of a racemate is 50:50 (


), synthetic variations can lead to "enantiomeric drift." Since the (S)-enantiomer is the primary driver of GPR40 (FFAR1) agonism, a shift from 50:50 to 40:60 (

) in a new lot will manifest as a significant drop in potency (

), even if chemical purity remains >99%.

This guide provides the protocols to diagnose and normalize these variables.

Module 1: Stereochemical Integrity (The "Hidden" Variable)

User Complaint: "My new lot of rac-TAK-875 requires 2x the concentration to achieve the same calcium flux response as the previous lot."

Root Cause Analysis: The biological activity of TAK-875 is stereospecific. The (S)-enantiomer binds GPR40 with high affinity, while the (R)-enantiomer is significantly less potent. If your "racemic" mixture varies in Enantiomeric Excess (ee), your functional molarity changes.

Diagnostic Protocol: Chiral HPLC Validation Do not rely on standard reverse-phase HPLC (C18), which cannot distinguish enantiomers. You must perform Chiral QC on every new lot.

ParameterRecommended Condition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Acceptance Ratio of Peak 1 : Peak 2 must be within 48:52 to 52:48

Corrective Action: If the ratio deviates (e.g., 60:40


), you must adjust your dosing calculation.
  • Formula:

    
    
    

Module 2: Physicochemical Consistency & Solubility

User Complaint: "The powder is precipitating in my cell culture media, causing high variation in well-to-well data."

Root Cause Analysis: TAK-875 is highly lipophilic (


). It has extremely poor aqueous solubility. Furthermore, DMSO is hygroscopic; "wet" DMSO stocks can induce micro-precipitation of the compound before it even reaches the assay plate.

Troubleshooting Protocol: The "Dry-Spike" Method

  • Solvent Choice: Use anhydrous DMSO (Grade: >99.9%, Water <0.05%).

  • Stock Preparation: Prepare a high-concentration stock (e.g., 10 mM or 100 mM) in 100% DMSO. Do not use aqueous buffers for the stock solution.

  • Intermediate Dilution (Critical Step):

    • Incorrect: Adding 1 µL of 100 mM stock directly to 1 mL of media (shock precipitation).

    • Correct: Perform serial dilutions in 100% DMSO first. Only the final transfer should be into the aqueous assay buffer. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity, but keep the compound solubilized during the transfer.

Visual Check: Use a nephelometer or hold the plate against a black background with oblique lighting. Tyndall scattering indicates micro-precipitation.

Module 3: Functional Potency Validation (GPR40 Signaling)

User Complaint: "I see activity, but the kinetic curve shape is different between lots."

Root Cause Analysis: GPR40 couples primarily to


, leading to Calcium mobilization. However, impurities or degradation products can cause off-target effects or cytotoxicity that masks the signal.

Mechanism of Action: To troubleshoot, you must verify the specific pathway activation. TAK-875 triggers the PLC-IP3-Ca2+ cascade.

GPR40 Signaling Pathway Diagram

GPR40_Signaling Ligand rac-TAK-875 Receptor GPR40 (FFAR1) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis PKC->Insulin Potentiates

Figure 1: The GPR40 (FFAR1) signaling cascade activated by TAK-875. Note the bifurcation at PLC into IP3 (Calcium) and DAG (PKC) pathways.

Validation Protocol: Calcium Flux Assay (FLIPR)

  • Cells: CHO-K1 stably expressing human GPR40 or INS-1E cells.

  • Dye: Fluo-4 AM or Calcium 6.

  • Control: Use a known standard (e.g., Linoleic Acid or a previous validated lot of TAK-875) on the same plate.

  • Metric: Calculate

    
     and 
    
    
    
    .
    • If

      
       shifts >3-fold: Suspect Stereochemical Drift (See Module 1).
      
    • If

      
       drops >20%: Suspect Chemical Degradation or Precipitation (See Module 2).
      

Module 4: Toxicity & Safety Context

User Question: "Can I use this lot to study the liver toxicity mechanisms reported for Fasiglifam?"

Technical Insight: Yes, but with caveats. TAK-875 was withdrawn from Phase III trials due to drug-induced liver injury (DILI).[1][2][3] The mechanisms involve inhibition of hepatobiliary transporters (BSEP, NTCP) and mitochondrial toxicity.

Critical Note on Racemates in Tox Studies: Inhibition of transporters like BSEP (Bile Salt Export Pump) can be stereoselective. Using rac-TAK-875 means you are exposing cells to both enantiomers.

  • If the (R)-enantiomer has higher off-target toxicity than the (S)-form, the racemate will overestimate the toxicity of the clinical drug.

  • If the (R)-enantiomer is inert, the racemate will underestimate toxicity (due to effective dilution of the toxic species).

Recommendation: For definitive mechanistic toxicology, we strongly recommend using enantiopure (S)-TAK-875. If using the racemate, acknowledge the potential for "off-target noise" in your publication.

Summary: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue Detected Precip Visible Precipitate? Start->Precip Solubility Check DMSO Stock Use 'Dry-Spike' Method Precip->Solubility Yes Potency Shift in EC50? Precip->Potency No Chiral Run Chiral HPLC Check R:S Ratio Potency->Chiral Yes (>3x shift) MaxResponse Drop in Emax? Potency->MaxResponse No MaxResponse->Chiral No Purity Check Chemical Purity (LC-MS) MaxResponse->Purity Yes (>20% drop)

Figure 2: Step-by-step logic for diagnosing lot-to-lot variability.

References

  • Tsujihata, Y., et al. (2011).[4] TAK-875, a potent, selective, and orally available GPR40 agonist, improves hyperglycemia in type 2 diabetic rats without inducing hypoglycemia.[4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Otieno, M. A., et al. (2018). Mechanisms of Hepatotoxicity of the G-Protein-Coupled Receptor 40 Agonist Fasiglifam (TAK-875).[1][2][3][6][7][8] Toxicological Sciences.

  • Yashiro, H., et al. (2012).[4] Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. Diabetes.[1][2][5][7][8][9]

  • Wolenski, F. S., et al. (2017). Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury. Toxicological Sciences.

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[10][11]

Sources

Technical Support Center: Interpreting Off-Target Results in rac-TAK-875 Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Off-Target Pharmacology & Toxicity in GPR40 Agonist Workflows Agent: Senior Application Scientist

Introduction: The Efficacy-Toxicity Paradox

You are likely accessing this guide because your experimental results with rac-TAK-875 (Fasiglifam, racemic mixture) are showing inconsistencies—either unexpected cytotoxicity, metabolic irregularities, or potency shifts.

While TAK-875 is a potent GPR40 (FFAR1) agonist designed to stimulate insulin secretion, its clinical development was terminated due to Drug-Induced Liver Injury (DILI) . When using the racemic mixture (rac-TAK-875) rather than the pure (S)-enantiomer, you introduce a stereochemical variable that complicates data interpretation.

This guide isolates specific off-target mechanisms—primarily Bile Acid Transporter Inhibition , Mitochondrial Dysfunction , and Reactive Metabolite Formation —to help you distinguish between GPR40-mediated signaling and compound-specific toxicity.

Module 1: The Stereochemical Confound (rac- vs. S-)

Q: Why is my experimental EC50 for insulin secretion significantly higher than literature values (approx. 2x)?

A: You are likely observing a "Dilution by Inactivity" effect inherent to the racemate.

  • The Mechanism: The biological activity of Fasiglifam resides primarily in the (S)-enantiomer . In a racemic mixture (50:50 mix of R and S), the (R)-enantiomer is generally considered pharmacologically less active or inactive at the GPR40 receptor.

  • The Consequence: If you treat cells with 10 µM of rac-TAK-875, the effective concentration of the active agonist is only ~5 µM. However, the lipophilic load and potential for off-target transporter inhibition (see Module 2) remain at the full 10 µM level.

  • Troubleshooting Step:

    • Verify the Certificate of Analysis (CoA) for your batch.

    • If using rac-TAK-875, calculate your dosing based on the active enantiomer fraction (usually 0.5), but calculate toxicity thresholds based on the total concentration.

Module 2: Hepatotoxicity & Transporter Inhibition[1][2][3][4][5]

Q: I am seeing cell death in HepG2/primary hepatocytes, but not in other cell lines. Is this GPR40-mediated apoptosis?

A: Unlikely. This is the classic signature of TAK-875 off-target hepatotoxicity involving Bile Acid Transporter inhibition.

  • The Mechanism: TAK-875 and its acyl glucuronide metabolite (TAK-875-AG) are potent inhibitors of hepatic uptake and efflux transporters.[1] This blockade traps bile acids (like taurocholate) inside the hepatocyte, leading to cholestatic injury and Reactive Oxygen Species (ROS) generation.

  • Key Transporters Inhibited:

    • BSEP (ABCB11): The primary efflux pump. Inhibition traps bile salts.

    • NTCP (SLC10A1): The primary uptake pump.

    • OATP1B1/1B3: Organic anion transporters.[2][3][4][5]

Data Summary: Transporter Inhibition Potency
TransporterFunctionTAK-875 IC50 (µM)Consequence of Inhibition
BSEP Bile Acid Efflux~2.4 - 15.0Intracellular accumulation of toxic bile acids.
MRP2 Anion Efflux~2.41Impaired bilirubin/drug conjugate excretion.[2][3]
OATP1B1 Hepatic Uptake~2.28Altered pharmacokinetics; "drug-drug" interactions.
NTCP Bile Acid Uptake~10.9Disrupted bile acid homeostasis.[2][3]

Note: IC50 values are approximate based on sandwich-cultured hepatocyte assays [1, 2].

Visualization: The Hepatotoxicity Pathway

TAK875_Toxicity cluster_transporters Transporter Inhibition TAK rac-TAK-875 UGT UGT Enzymes TAK->UGT BSEP BSEP (Efflux) Blocked TAK->BSEP Direct Inhibition Mito Mitochondrial Dysfunction (ETC) TAK->Mito Direct Uncoupling AG Acyl Glucuronide (Reactive Metabolite) UGT->AG Metabolism MRP2 MRP2 (Efflux) Blocked AG->MRP2 Potent Inhibition BA_Accum Intracellular Bile Acid Accumulation BSEP->BA_Accum MRP2->BA_Accum BA_Accum->Mito Detergent Effect ROS ROS Generation Mito->ROS DILI Hepatocyte Death (DILI) ROS->DILI

Caption: Dual-mechanism toxicity pathway showing transporter blockade (BSEP/MRP2) and direct mitochondrial interference leading to cell death.

Module 3: Mitochondrial Interference

Q: My ATP assays show reduced output even when glucose is abundant. Is GPR40 signaling depleting energy?

A: No. TAK-875 acts as a mitochondrial uncoupler and ETC inhibitor at high concentrations.

  • The Mechanism: Independent of GPR40, the lipophilic structure of TAK-875 allows it to penetrate the mitochondrial matrix. It inhibits Complex I and Complex II of the Electron Transport Chain (ETC).

  • Diagnostic Check:

    • If you see a drop in ATP without a corresponding increase in insulin secretion (in beta cells) or in non-GPR40 expressing cells (like fibroblasts), you are observing mitochondrial toxicity [3].

    • Warning: This effect is concentration-dependent.[6] In rac-TAK-875, the inactive enantiomer contributes to this toxicity without providing therapeutic benefit.

Module 4: Reactive Metabolites (Glucuronidation)

Q: I am running a protein binding assay and seeing high non-specific background. Why?

A: You may be generating reactive Acyl Glucuronides (AG). [6]

  • The Mechanism: In liver cells (or systems with UGT activity), TAK-875 is metabolized into TAK-875-AG .[1] This metabolite is electrophilic and can covalently bind to cellular proteins (adduct formation).[7]

  • Impact:

    • Immune Activation: In vivo, these adducts can trigger immune-mediated DILI.

    • Assay Interference: Covalent binding can create false positives in binding assays or "sticky" compound behavior [4].

Experimental Protocol: Distinguishing On-Target vs. Off-Target

Use this workflow to validate if an observed effect (e.g., cell death or metabolic shift) is truly GPR40-mediated.

Step-by-Step Validation Workflow
  • Select Controls:

    • Positive Control: Pure (S)-TAK-875 (if available) or GW9508 (standard agonist).

    • Negative Control: DMSO Vehicle.

    • Antagonist: GW1100 (Selective GPR40 antagonist).

  • The Antagonist Rescue Assay:

    • Step A: Pre-treat cells with GW1100 (10 µM) for 30 minutes.

    • Step B: Add rac-TAK-875 at your experimental dose.

    • Step C: Measure the endpoint (Insulin or Cell Viability).

  • Interpretation Logic:

    • Scenario 1 (On-Target): If GW1100 blocks the effect (e.g., insulin secretion stops), the effect is GPR40-mediated.

    • Scenario 2 (Off-Target): If GW1100 fails to rescue the cells (e.g., cells still die), the toxicity is off-target (likely transporter/mitochondrial).

Visualization: Troubleshooting Logic Flow

Logic_Flow Start Unexpected Result (e.g., Cell Death) Check_Rac Are you using rac-TAK-875? Start->Check_Rac Calc_Dose Recalculate Dose: Active (S) is ~50% Check_Rac->Calc_Dose Yes Antagonist Perform GW1100 Rescue Assay Check_Rac->Antagonist No (Pure S) Calc_Dose->Antagonist Result_Rescue Did GW1100 prevent the effect? Antagonist->Result_Rescue Concl_OnTarget Conclusion: On-Target GPR40 Effect Result_Rescue->Concl_OnTarget Yes (Rescued) Concl_OffTarget Conclusion: Off-Target Toxicity (BSEP/Mito) Result_Rescue->Concl_OffTarget No (Not Rescued)

Caption: Decision tree for validating experimental anomalies using GPR40 antagonists.

References
  • Li, X., et al. (2015). Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury.[2][8] Drug Metabolism and Disposition.

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences.

  • Wolenski, F. S., et al. (2017). Mitochondrial Dysfunction and Oxidative Stress Contribute to the Hepatotoxicity of the GPR40 Agonist Fasiglifam. Toxicological Sciences.

  • Pramod, N., et al. (2020). Acyl glucuronide reactivity in perspective: Biological consequences. Toxicology Research.

Sources

Technical Guide: Optimizing rac-TAK-875 & Fasiglifam Functional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sticky" Science of GPR40

TAK-875 (Fasiglifam) and its racemic mixture (rac-TAK-875) are potent agonists of the Free Fatty Acid Receptor 1 (GPR40). While highly effective in enhancing Glucose-Stimulated Insulin Secretion (GSIS), these compounds present unique reproducibility challenges due to their lipophilic nature and specific albumin-binding properties.

The Golden Rule of GPR40 Assays:

Your assay buffer composition determines your


 more than your pipette accuracy.

This guide addresses the three most common failure modes: The BSA Sink Effect , Racemic Potency Dilution , and Glucose Context Dependency .

Critical Troubleshooting (Q&A)

Q1: Why is my shifting by orders of magnitude (e.g., 100 nM vs. 10 M)?

Diagnosis: You are likely experiencing the "BSA Sink Effect." Technical Explanation: TAK-875 is a fatty acid mimetic. Standard Bovine Serum Albumin (BSA) contains hydrophobic pockets designed to transport fatty acids. If you use standard BSA (fraction V) in your assay buffer, it acts as a "sink," sequestering the drug before it reaches the receptor. The Fix:

  • Mandatory: Use Fatty Acid-Free (FAF) BSA (e.g., <0.005% fatty acid content).

  • Optimization: Keep BSA concentration low (0.1%) to minimize non-specific sequestration while maintaining cell health.

Q2: I bought rac-TAK-875 to save money, but it’s not working at published Fasiglifam concentrations. Why?

Diagnosis: Enantiomeric dilution. Technical Explanation: "Fasiglifam" refers specifically to the (S)-enantiomer , which is the biologically active form. rac-TAK-875 contains both (S) and (R) enantiomers. The (R)-isomer is generally less active or inactive. The Fix:

  • Correction Factor: Expect a potency reduction. If the pure (S)-enantiomer has an

    
     of ~14 nM, the racemate will appear less potent (often 2x-10x shift depending on the specific batch ratio and competitive antagonism of the inactive isomer).
    
  • Action: You must re-titrate. Do not rely on literature values derived from pure Fasiglifam when using the racemate.

Q3: My Calcium Flux signal is strong, but my Insulin Secretion (GSIS) assay is flat.

Diagnosis: Missing Glucose Synergism. Technical Explanation: GPR40 signaling is glucose-dependent .[1][2]

  • Pathway Logic: GPR40 activation (Gq

    
    
    
    
    
    ) amplifies the insulin secretion machinery, but this machinery must first be "primed" by glucose metabolism (which closes
    
    
    channels). Without elevated glucose, the GPR40 signal alone is often insufficient to trigger exocytosis in beta-cells. The Fix:
  • Basal Control: 2.8 mM Glucose (Low signal expected).

  • Stimulation Condition: 16.7 mM or 20 mM Glucose (High signal expected with TAK-875).

Visualizing the Mechanism

The following diagram illustrates the signaling cascade and the external interference points (BSA and Glucose).

GPR40_Pathway TAK875 rac-TAK-875 (Ligand) GPR40 GPR40 (Receptor) TAK875->GPR40 Activates BSA Standard BSA (The Sink) BSA->TAK875 Sequesters Glucose Glucose (High Conc.) GLUT2 GLUT2 (Transporter) Glucose->GLUT2 Gq Gq Protein GPR40->Gq Depol Membrane Depolarization GLUT2->Depol Metabolism -> ATP KATP K-ATP Channel (Closure) VDCC VDCC (Ca2+ Influx) KATP->VDCC Activates Insulin Insulin Secretion VDCC->Insulin Primary Trigger PLC PLC Gq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Ca2+ Release IP3->ER_Ca ER_Ca->VDCC Synergy ER_Ca->Insulin Amplification Depol->KATP Inhibits

Caption: Figure 1. GPR40 signaling logic showing the dual requirement of Glucose for depolarization and TAK-875 for amplification. Note the interference pathway where Standard BSA sequesters the ligand.

Optimized Experimental Protocols

Protocol A: GPR40 Calcium Flux Assay (HEK293-GPR40 or INS-1 Cells)

Objective: Measure direct receptor activation via intracellular calcium release.

Reagents:

  • Assay Buffer: HBSS (+Ca/+Mg), 20 mM HEPES, 0.1% Fatty Acid-Free BSA .

  • Dye: Fluo-4 AM or Calcium-6.

  • Ligand: rac-TAK-875 (dissolved in DMSO).

Step-by-Step:

  • Cell Plating: Plate cells (e.g., 50,000/well in 96-well) 24h prior. Note: If using inducible HEK cells, induce expression 18-24h prior.

  • Dye Loading: Aspirate media. Add 100

    
    L Dye Loading Solution (in Assay Buffer).
    
  • Incubation: Incubate 45-60 mins at 37°C. Critical: Do not wash after loading if using a "No-Wash" kit; otherwise, wash 3x with Assay Buffer.

  • Compound Prep: Prepare 5x concentration of TAK-875 in Assay Buffer.

    • Solubility Check: Ensure final DMSO concentration is <0.5%.

  • Baseline Reading: Measure fluorescence (Ex/Em: 494/516 nm) for 10 seconds.

  • Injection: Inject compound.

  • Kinetic Read: Measure for 90-120 seconds. TAK-875 induces a rapid, transient peak.

Protocol B: Insulin Secretion Assay (GSIS)

Objective: Measure functional physiological output.

Troubleshooting Matrix:

VariableRecommendationReason
Starvation 2 hours in KRB buffer (Low Glucose)Resets basal insulin secretion. Essential for signal window.
Glucose (Low) 2.8 mMSets the "Off" state. TAK-875 should show minimal effect here.
Glucose (High) 16.7 mMSets the "On" state. TAK-875 amplifies this signal.
Buffer BSA 0.1% FA-Free BSA Prevents drug loss. Standard BSA will kill the potency.
Lysis Acid-EthanolRequired for measuring total insulin content (normalization).

References

  • Tsujihata, Y., et al. (2011).[2] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability. Journal of Medicinal Chemistry. (Discusses the lipophilicity and BSA binding challenges).

  • Mancini, A.D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[4][5][6] Diabetes Care. (Context on clinical failure and mechanism).

  • Lin, D.C., et al. (2012). GPR40 as a target for type 2 diabetes.[4][6][7] (Review of signaling pathways and glucose dependence).

Sources

Techniques for enhancing the signal-to-noise ratio in rac-TAK-875 calcium flux assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-Noise Enhancement for rac-TAK-875 Ticket ID: GPR40-OPT-001 Status: Open[1]

Introduction: The rac-TAK-875 Challenge

Welcome to the Technical Support Center. You are working with GPR40 (FFAR1) , a Gq-coupled receptor known for high apparent constitutive activity, and stimulating it with rac-TAK-875 , a racemic mixture of the potent agonist Fasiglifam.[1]

The Core Problem: Your assay faces two distinct sources of noise that degrade the Signal-to-Noise Ratio (SNR):

  • Biological Noise: GPR40 is highly sensitive to endogenous fatty acids found in standard BSA and serum, leading to high basal calcium levels.[1]

  • Chemical Noise: You are using a racemate. The active (S)-enantiomer (TAK-875) is diluted by the (R)-enantiomer. This effectively halves your active concentration relative to total mass, potentially introducing solubility issues without contributing to the signal.

This guide provides the specific engineering controls required to suppress these noise sources and amplify your specific signal.

Part 1: Mechanism of Action & Noise Sources

To fix the SNR, we must visualize where the signal originates and where the interference enters.

GPR40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling rac-TAK-875 rac-TAK-875 (Agonist) Endogenous_FAs Endogenous FAs (Serum/BSA) GPR40 GPR40 Receptor Allosteric Site Orthosteric Site Endogenous_FAs->GPR40:site2 High Basal Noise FAF_BSA Fatty Acid-Free BSA (Scavenger) FAF_BSA->Endogenous_FAs Sequesters Gq Gαq Protein GPR40->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 ER_Ca ER Calcium Store IP3->ER_Ca Binds IP3R Ca_Release Cytosolic Ca2+ (FLUORESCENCE SIGNAL) ER_Ca->Ca_Release

Figure 1: GPR40 Signaling Pathway showing the competition between specific signal (TAK-875) and biological noise (Endogenous FAs). Note the critical role of FAF-BSA in sequestering noise.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My basal fluorescence is too high, creating a small assay window."

Diagnosis: This is the most common artifact in GPR40 assays. GPR40 is a sensor for medium- and long-chain fatty acids.[2] If your assay buffer contains standard Bovine Serum Albumin (BSA) or if cells were not serum-starved, the receptor is already partially activated before you add your compound.[1]

The Fix:

  • Switch to Fatty Acid-Free (FAF) BSA: You must use BSA that has been chemically treated to remove lipids (e.g., Fraction V, Fatty Acid-Free).[1] Standard "diagnostic grade" BSA is rich in lipids that activate GPR40.

  • Serum Starvation: Replace growth media with serum-free media 16–24 hours prior to the assay.[1] This downregulates basal signaling and sensitizes the receptor.

Issue 2: "The potency ( ) of rac-TAK-875 is lower than literature values."

Diagnosis: You are comparing a racemate to literature often based on the pure (S)-enantiomer .[1]

  • (S)-TAK-875: Highly potent (

    
    ).
    
  • rac-TAK-875: Contains 50% (S) and 50% (R). The (R)-enantiomer is generally considered less active or inactive at this target.[1]

The Fix:

  • Adjust Calculations: If you treat the racemate as 100% active mass, your calculated

    
     will appear 2-fold higher (less potent) than the pure compound.
    
  • Solubility Check: The inactive (R)-enantiomer contributes to lipophilicity but not signal.[1] Ensure your DMSO stock does not crash out when diluted into aqueous buffer. Use an intermediate dilution step (e.g., 1000x DMSO

    
     10x in Buffer 
    
    
    
    1x in Cell Plate) rather than direct addition to minimize "precipitation noise."[1]
Issue 3: "I see high well-to-well variability."

Diagnosis: This often stems from uneven dye loading or anion transport activity, common in CHO and HEK cells used for GPR40 expression.

The Fix:

  • Inhibit Anion Exchange: Ensure Probenecid (2.5 mM) is present in the dye loading buffer. This prevents the cells from pumping the calcium dye back out into the extracellular space.

  • Use "No-Wash" Dyes: Wash steps can dislodge adherent cells (especially HEK293).[1] Switch to a Calcium-6 or Fluo-8 No-Wash kit. These utilize a background masking technology that quenches extracellular fluorescence, improving SNR without physical washing.

Part 3: Optimized Low-Noise Protocol

Reagents & Buffer Composition
ComponentConcentrationPurposeCritical Note
HBSS 1XBase BufferMust be Calcium/Magnesium positive.
HEPES 20 mMpH StabilityMaintain pH 7.4.
FAF-BSA 0.1% (w/v)Carrier / ScavengerMUST be Fatty Acid-Free.
Probenecid 2.5 mMDye RetentionPrepare fresh; pH sensitive.
Dye Fluo-8 / Cal-6Ca2+ IndicatorNo-wash formulation preferred.
Step-by-Step Workflow
  • Cell Preparation (Day -1):

    • Seed GPR40-expressing cells (e.g., CHO-K1 or HEK293) in black-wall, clear-bottom 384-well plates.[1]

    • Starvation Step: 4–6 hours prior to assay, exchange media for serum-free media (or low-serum 0.5%) to reduce basal GPR40 activation.

  • Dye Loading (Day 0, T-60 min):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 0.1% FAF-BSA .

    • Add Calcium Dye (e.g., Calcium-6) and incubate for 60 minutes at 37°C.

    • Note: Do not wash cells if using a masking-dye kit.[1]

  • Compound Preparation:

    • Dissolve rac-TAK-875 in 100% DMSO.

    • Perform serial dilution in DMSO (e.g., 1:3).[1]

    • Intermediate Dilution: Transfer DMSO stocks into HBSS + 0.1% FAF-BSA to create a 5X working plate. Ensure final DMSO on cells

      
       0.5%.[1]
      
  • Data Acquisition:

    • Transfer plate to FLIPR/FDSS.

    • Record baseline for 10 seconds.

    • Inject compound.[3][4]

    • Record response for 90–120 seconds.[1]

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose specific SNR issues in your current experiment.

Troubleshooting_Workflow Start Start: Evaluate Assay Data CheckBasal Is Basal Fluorescence High? Start->CheckBasal CheckResponse Is Agonist Response Low? CheckBasal->CheckResponse No ActionBSA Replace Buffer BSA with Fatty Acid-Free BSA CheckBasal->ActionBSA Yes ActionDye Add Probenecid (2.5mM) or Switch to Calcium-6 CheckResponse->ActionDye Signal < 2-fold End Assay Optimized CheckResponse->End Signal Robust BasalYes Yes BasalNo No ActionStarve Increase Serum Starvation Time (4-16h) ActionBSA->ActionStarve ResponseYes Yes ActionRacemate Correct for Racemate: Double the Molar Conc. ActionDye->ActionRacemate

Figure 2: Decision Matrix for diagnosing Signal-to-Noise Ratio failure modes.

References

  • Negoro, N., et al. (2010).[2] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2][5][6] ACS Medicinal Chemistry Letters.

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties.[1] Journal of Medicinal Chemistry.

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875.[4][5][6][7][8] Diabetes Care.

  • Thermo Fisher Scientific. (n.d.).[1] Fluo-4 Direct Calcium Assay Kits Protocol.

Sources

Validation & Comparative

Technical Comparison: rac-TAK-875 vs. Endogenous FFAR1 Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: rac-TAK-875 versus Endogenous Ligands of FFAR1 Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Allosteric vs. Orthosteric Paradigm

This guide provides a rigorous comparison between rac-TAK-875 (Fasiglifam) , a synthetic ago-allosteric modulator, and the endogenous ligands (Medium- to Long-Chain Fatty Acids, e.g., Linoleic Acid, Oleic Acid) of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

While both agents target FFAR1 to potentiate Glucose-Stimulated Insulin Secretion (GSIS), their pharmacological profiles diverge fundamentally. TAK-875 operates via a unique allosteric binding mode that exhibits "super-agonism" for


-arrestin recruitment while maintaining partial agonism for Gq signaling. Conversely, endogenous ligands act as orthosteric nutrient sensors with balanced signaling but potential for lipotoxicity upon chronic exposure. This distinction is critical for understanding the clinical failure of TAK-875 (due to idiosyncratic hepatotoxicity) versus the physiological safety of fatty acids.

Mechanistic Divergence: Binding Topology

Binding Site Architecture

The most defining difference lies in the binding topology. Endogenous ligands bind deep within the transmembrane bundle (orthosteric site), whereas TAK-875 utilizes a distinct extra-helical allosteric pocket.

  • Endogenous Ligands (e.g.,

    
    -Linolenic Acid):  Bind to the orthosteric site  formed by TM4, TM5, and intracellular loop 2 (ICL2).[1] This site is lipid-facing, allowing fatty acids to enter directly from the membrane bilayer.
    
  • TAK-875: Binds to an allosteric site located between TM3, TM4, TM5, and Extracellular Loop 2 (ECL2).

  • Cooperativity: TAK-875 acts as an ago-allosteric modulator .[2] It has intrinsic agonist activity and positively modulates the binding/efficacy of endogenous ligands.

Visualization of Binding Topology

BindingTopology cluster_receptor FFAR1 (GPR40) Transmembrane Domain TM_Bundle 7-TM Bundle Orthosteric Orthosteric Site (Lipid-Facing: TM4-TM5-ICL2) Allosteric Allosteric Site (Extra-helical: TM3-TM5-ECL2) Allosteric->Orthosteric Positive Cooperativity (Conformational Lock) Endogenous Endogenous Ligands (Linoleic/Oleic Acid) Endogenous->Orthosteric  Direct Entry from Bilayer TAK875 rac-TAK-875 (Fasiglifam) TAK875->Allosteric  High Affinity Binding

Caption: Differential binding topology of FFAR1 ligands. TAK-875 occupies an allosteric pocket distinct from the orthosteric lipid-facing site used by fatty acids.

Pharmacodynamic Profile: Potency & Signaling Bias

TAK-875 is not merely a "stronger" fatty acid; it is a biased agonist . While it is a partial agonist for the Gq-calcium pathway (relative to full fatty acid efficacy), it is a "super-recruiter" of


-arrestin.
Quantitative Comparison Table
FeatureEndogenous Ligands (e.g., Oleic Acid) rac-TAK-875 (Fasiglifam) Implication
Binding Site Orthosteric (TM4-5, ICL2)Allosteric (TM3-5, ECL2)TAK-875 allows co-binding with lipids.[1]
Potency (EC50) Low: 40 – 60

M
High: 20 – 75 nM TAK-875 is ~1000x more potent.
Gq Signaling Full AgonistPartial Agonist TAK-875 induces milder Ca2+ flux.

-Arrestin
Partial/Weak RecruitmentSuper-Recruiter (Full Efficacy)TAK-875 strongly drives internalization.
Lipotoxicity High (Chronic exposure causes dysfunction)Low (No direct

-cell toxicity)
TAK-875 avoids lipid-overload toxicity.
Metabolism

-oxidation (Energy source)
Glucuronidation (Phase II)TAK-875 produces reactive metabolites.
Signaling Bias Pathway[3]

SignalingBias cluster_Gq Canonical Gq Pathway cluster_Arrestin Beta-Arrestin Pathway LCFA Endogenous LCFAs (µM concentrations) FFAR1 FFAR1 Activation LCFA->FFAR1 TAK TAK-875 (nM concentrations) TAK->FFAR1 Gq Gq/11 Coupling FFAR1->Gq Balanced FFAR1->Gq Partial B_Arr Beta-Arrestin 2 Recruitment FFAR1->B_Arr Weak FFAR1->B_Arr STRONG BIAS Ca Ca2+ Influx (IP3 pathway) Gq->Ca Insulin Insulin Secretion (GSIS) Ca->Insulin Internal Receptor Internalization B_Arr->Internal

Caption: Signaling bias at FFAR1. TAK-875 is a Gq-partial agonist but strongly biases the receptor toward


-arrestin recruitment compared to endogenous ligands.

The Toxicity Cliff: Mechanism of DILI

The development of TAK-875 was terminated in Phase III due to Drug-Induced Liver Injury (DILI). This toxicity is not mechanism-based (i.e., not due to FFAR1 activation) but is molecule-specific, contrasting sharply with the safety of endogenous ligands.

  • Reactive Metabolite Formation: TAK-875 contains a carboxylic acid moiety that undergoes Phase II metabolism to form a reactive Acyl Glucuronide (AG) .

  • Transporter Inhibition: Both the parent drug and the AG metabolite inhibit hepatic efflux transporters (BSEP , MRP2 , MRP3 ) and uptake transporters (NTCP , OATP1B1 ).

  • Mitochondrial Toxicity: The accumulation of bile acids (due to BSEP inhibition) and the drug itself inhibits Mitochondrial Complex I and II, leading to ROS generation and hepatocyte necrosis.

Endogenous Ligands: Do not inhibit BSEP/MRP2 and are metabolized via


-oxidation for energy, posing no such DILI risk.

Experimental Protocols

To experimentally differentiate TAK-875 from endogenous ligands, two distinct assays are required: one for Gq potency (Calcium Flux) and one for Signaling Bias (


-arrestin).
Protocol A: Calcium Flux Assay (Gq Readout)

Validates the "Partial Agonist" property of TAK-875 vs. LCFAs.

Reagents:

  • Cell Line: CHO-K1 stably expressing human FFAR1 (hGPR40).

  • Dye: Calcium-6 or Indo-1 AM (Ratiometric).

  • Ligands: rac-TAK-875 (1 nM - 10

    
    M); Linoleic Acid (1 
    
    
    
    M - 1 mM, complexed with BSA).

Workflow:

  • Seeding: Plate CHO-hGPR40 cells (20,000/well) in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20

    
    L of Calcium-6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 2 hours at 37°C.
    
  • Ligand Preparation:

    • TAK-875: Dissolve in DMSO, dilute in HBSS buffer (0.1% BSA final).

    • Linoleic Acid: Conjugate with fatty-acid-free BSA (molar ratio 4:1) to ensure solubility.

  • Measurement (FLIPR/FlexStation):

    • Record baseline fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Inject 20

      
      L of ligand.[3]
      
    • Record kinetics for 120 seconds.

  • Analysis: Calculate

    
    . Plot log(concentration) vs. Response.
    
    • Expectation: TAK-875 EC50 ~50 nM; Linoleic Acid EC50 ~40

      
      M. TAK-875 Emax may be ~80% of Linoleic Acid (Partial Agonism).
      
Protocol B: -Arrestin Recruitment (Bias Readout)

Validates the "Super-Recruiter" property of TAK-875.

Reagents:

  • System: BRET Biosensor (e.g., NanoBRET™).

  • Vectors: GPR40-Luciferase (Donor) +

    
    -Arrestin2-HaloTag (Acceptor).
    

Workflow:

  • Transfection: Transiently transfect HEK293T cells with Donor and Acceptor vectors (1:10 ratio). Incubate 24h.

  • Labeling: Add HaloTag-618 Ligand (Acceptor fluorophore) to cells. Incubate 4-16h.

  • Stimulation:

    • Treat cells with TAK-875 or Linoleic Acid (serial dilutions).

  • Detection: Add Luciferase substrate (e.g., Furimazine).

  • Readout: Measure Donor Emission (460nm) and Acceptor Emission (618nm).

  • Calculation: BRET Ratio = (Emission 618nm / Emission 460nm).

    • Expectation: TAK-875 will show a significantly higher Emax (efficacy) for

      
      -arrestin recruitment compared to Linoleic Acid, confirming biased agonism.
      

References

  • Mancini, A. D., et al. (2015).

    
    -Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1. Journal of Biological Chemistry, 290(34), 21131–21140. Link
    
  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[2] PLOS ONE, 8(10), e76280. Link

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374–384. Link

  • Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature, 513, 124–127.[4] Link

  • Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences, 157(1), 20–33. Link

Sources

Publish Comparison Guide: Validating the Selectivity of rac-TAK-875 for GPR40

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reviewer's Note: This guide provides a rigorous technical validation framework for rac-TAK-875 (Fasiglifam), a potent Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonist. While the (S)-enantiomer represents the clinical-grade candidate, the racemic mixture (rac-TAK-875) is a widely utilized research tool. Distinguishing its specific pharmacological activity from closely related lipid receptors—specifically GPR120 (FFAR4), GPR41 (FFAR3), and GPR43 (FFAR2)—is critical for generating clean, reproducible data in metabolic disease research.

This document outlines the mechanistic grounding, comparative selectivity data, and step-by-step experimental protocols required to validate rac-TAK-875 as a selective probe for GPR40.

Technical Profile & Mechanism of Action

The Compound: rac-TAK-875
  • Chemical Name: 2-[(3S)-6-[[2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy][1,1'-biphenyl]-3-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid (Note: rac denotes the racemic mixture of (R) and (S) enantiomers).

  • Target: GPR40 (FFAR1).

  • Class: Ago-allosteric Agonist.[1] Unlike endogenous long-chain fatty acids (LCFAs) that bind the orthosteric site, TAK-875 binds to an allosteric site on the receptor. This unique binding mode allows it to potentiate glucose-stimulated insulin secretion (GSIS) with a reduced risk of hypoglycemia compared to sulfonylureas.

Signaling Pathway

GPR40 couples primarily to the Gαq/11 family of G-proteins. Activation triggers the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3 and DAG. IP3 interaction with the IP3 receptor on the ER releases intracellular calcium (


), driving insulin granule exocytosis in pancreatic 

-cells.

GPR40_Signaling TAK875 rac-TAK-875 (Ligand) GPR40 GPR40 (FFAR1) (Allosteric Site) TAK875->GPR40 Binds Gq Gαq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic) ER->Ca Releases Insulin Insulin Secretion (GSIS) Ca->Insulin Triggers

Figure 1: The canonical Gq-coupled signaling cascade activated by rac-TAK-875 in pancreatic


-cells.

Comparative Selectivity Analysis

The primary challenge in FFAR research is the structural homology between GPR40 and GPR120, both of which are activated by medium- to long-chain fatty acids. rac-TAK-875 is valuable precisely because it breaks this cross-reactivity.

Potency & Selectivity Data

The following data compares the potency (


) of TAK-875 against key FFAR targets. Note that while the pure (S)-enantiomer is more potent (

nM), the racemic mixture typically exhibits an

in the range of 50–100 nM due to the dilution effect of the less active (R)-enantiomer. Crucially, the selectivity window remains intact (>100-fold).
Target ReceptorEndogenous Ligandrac-TAK-875 Activity (

)
Selectivity Ratio (vs GPR40)
GPR40 (FFAR1) LCFAs (e.g., Linoleic Acid)~0.05 - 0.08 µM 1x (Primary Target)
GPR120 (FFAR4) LCFAs (

-3 PUFAs)
> 10.0 µM> 125x
GPR43 (FFAR2) SCFAs (Acetate, Propionate)> 10.0 µM> 125x
GPR41 (FFAR3) SCFAs (Propionate)> 10.0 µM> 125x
PPAR

Fatty Acids / TZDsNo ActivityN/A

Key Insight: In functional assays, rac-TAK-875 should show no significant activation of GPR120, GPR43, or GPR41 at concentrations up to 10 µM. Any signal observed at these concentrations in a GPR120 assay suggests contamination or assay artifacts (e.g., fluorescence interference), not genuine agonism.

Experimental Validation Protocols

To authoritatively validate rac-TAK-875 in your specific cellular model, you must perform a "Positive/Negative" duality test.

Protocol A: The "Positive" Validation (Calcium Flux Assay)

Objective: Confirm functional Gq activation in GPR40-expressing cells.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.

  • Reagent: rac-TAK-875 (dissolved in DMSO).

  • Detection: FLIPR Calcium 6 Assay Kit or equivalent calcium-sensitive dye (e.g., Fluo-4 AM).

Workflow:

  • Seeding: Plate cells at 15,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add Calcium-6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Prep: Prepare a 10-point serial dilution of rac-TAK-875 starting at 10 µM (final concentration).

  • Stimulation: Add compound to cells and monitor fluorescence (

    
    ) in real-time for 120 seconds.
    
  • Analysis: Plot Max-Min RFU against log[Concentration].

    • Success Criteria: Sigmoidal dose-response curve with

      
       nM.
      
Protocol B: The "Negative" Counter-Screen (Selectivity Check)

Objective: Prove lack of off-target activity on GPR120.

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (FFAR4).

  • Positive Control: TUG-891 (Specific GPR120 agonist) or GW9508.

  • Test Compound: rac-TAK-875.

Workflow:

  • Setup: Prepare GPR120-expressing cells identical to Protocol A.

  • Treatment Groups:

    • Group 1 (Control): TUG-891 (Dose response: 1 nM to 10 µM).

    • Group 2 (Test): rac-TAK-875 (Fixed high dose: 10 µM).

  • Measurement: Monitor Calcium flux.

  • Analysis:

    • Success Criteria: TUG-891 must elicit a robust response (

      
       nM). rac-TAK-875 at 10 µM must show < 5% activity  relative to the TUG-891 Emax.
      
Workflow Diagram: Selectivity Screening Logic

Selectivity_Workflow Start Start Validation Assay1 Assay 1: GPR40 Ca2+ Flux Start->Assay1 Decision1 EC50 < 100nM? Assay1->Decision1 Assay2 Assay 2: GPR120 Counter-Screen Decision1->Assay2 Yes Fail FAIL Check Purity/Target Decision1->Fail No Decision2 Activity @ 10µM < 5%? Assay2->Decision2 Pass VALIDATED Selective Agonist Decision2->Pass Yes Decision2->Fail No

Figure 2: Logical workflow for validating rac-TAK-875 selectivity. Both the potency check (Assay 1) and the negative screen (Assay 2) are required for confirmation.

Expert Insights & Troubleshooting

The "BSA Effect"

FFAR ligands are highly lipophilic. In serum-free conditions, they may adhere to plasticware, reducing apparent potency.

  • Recommendation: Perform assays in the presence of 0.1% Fatty Acid-Free BSA . This acts as a carrier, mimicking physiological conditions and stabilizing the compound in solution. Note that high albumin concentrations (>0.5%) may shift the

    
     to the right due to protein binding, so consistency is key.
    
Racemate vs. Enantiomer

If your experiment requires precise stoichiometric calculations for receptor occupancy, switch to the pure (S)-TAK-875 . For general pathway activation or phenotypic screening, rac-TAK-875 is sufficient, provided you adjust for the ~2-fold potency difference (assuming the (R)-enantiomer is inert or weakly active, which is the case for GPR40).

References

  • Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[2] ACS Medicinal Chemistry Letters.

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[1] PLOS ONE.

    • [1]

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo.[1] Molecular Metabolism.

Sources

A Cross-Species Comparative Guide to the Potency and Efficacy of rac-TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-species comparison of the potency and efficacy of rac-TAK-875 (fasiglifam), a selective G protein-coupled receptor 40 (GPR40) agonist. Developed for the treatment of type 2 diabetes mellitus, TAK-875 showed promising glucose-lowering effects before its development was halted due to unforeseen liver toxicity in phase III clinical trials. This document aims to objectively compare its performance across various species, supported by experimental data, to provide valuable insights for researchers, scientists, and drug development professionals in the field of metabolic disease.

Introduction: The Promise of GPR40 Agonism with TAK-875

G protein-coupled receptor 40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids. This glucose-dependent mechanism of action made GPR40 an attractive therapeutic target for type 2 diabetes, with the potential to minimize the risk of hypoglycemia often associated with other insulin secretagogues like sulfonylureas.

TAK-875 emerged as a potent and selective GPR40 agonist, demonstrating significant efficacy in preclinical models and early clinical trials. Its ability to improve glycemic control in a glucose-dependent manner was a key highlight of its therapeutic potential. However, the subsequent discovery of liver toxicity underscored the importance of thorough cross-species evaluation in drug development. This guide will delve into the comparative pharmacology of TAK-875, examining its potency, efficacy, pharmacokinetics, and toxicity across different species.

Mechanism of Action: An Ago-Allosteric Modulator

TAK-875 functions as an ago-allosteric modulator of the GPR40 receptor. This means it not only has partial agonist activity on its own but also positively modulates the receptor's response to endogenous ligands, such as long-chain free fatty acids. This cooperative effect is crucial for its full insulinotropic action. Upon binding to GPR40 on pancreatic β-cells, TAK-875 activates the Gαq signaling pathway, leading to an increase in intracellular calcium levels and potentiation of insulin secretion in the presence of elevated glucose.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TAK-875 TAK-875 GPR40 GPR40/FFAR1 TAK-875->GPR40 LCFA Long-Chain Free Fatty Acids LCFA->GPR40 Gq Gαq GPR40->Gq Activation PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca2_ER Binds to receptor Insulin Insulin Secretion DAG->Insulin Potentiates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->Insulin Stimulates

Figure 1: GPR40/FFAR1 Signaling Pathway Activated by TAK-875.

In Vitro Potency: A Cross-Species Comparison

The in vitro potency of TAK-875 has been evaluated in various cell-based assays, primarily by measuring its ability to stimulate intracellular calcium mobilization in cells expressing the GPR40 receptor from different species.

SpeciesReceptorAssay TypeEC₅₀ (nM)Reference
HumanGPR40Calcium Flux72[1]
RatGPR40Calcium FluxData suggests lower affinity than human[2]
MouseGPR40Calcium FluxComparable to rat[3]
DogGPR40Not explicitly found--

Note: Specific EC₅₀ values for mouse and dog GPR40 were not consistently available in the reviewed literature, but qualitative comparisons suggest similar or slightly lower potency compared to the human receptor.

The data indicates that TAK-875 is a potent agonist of human GPR40. While direct quantitative comparisons are limited, studies suggest that its affinity for the rat receptor is lower than for the human counterpart.[2] This difference in potency is an important consideration when extrapolating preclinical efficacy data to humans.

In Vivo Efficacy: From Rodent Models to Human Trials

The glucose-lowering effects of TAK-875 have been demonstrated in various preclinical models of type 2 diabetes and subsequently in human clinical trials.

Preclinical Efficacy in Rodents

In diabetic rat models, such as the Zucker diabetic fatty (ZDF) rat and the neonatal streptozotocin (N-STZ)-1.5 rat, oral administration of TAK-875 demonstrated significant improvements in glucose tolerance and augmented insulin secretion.[4][5] Notably, these effects were glucose-dependent, and TAK-875 did not induce hypoglycemia in fasted normal rats even at high doses.[4]

Animal ModelDoseEffectReference
N-STZ-1.5 rats1-10 mg/kg p.o.Improved glucose tolerance and augmented insulin secretion during OGTT.[4][5]
Zucker diabetic fatty rats10 mg/kg p.o.Augmented plasma insulin levels and reduced fasting hyperglycemia.[4]
Clinical Efficacy in Humans

Phase II clinical trials in patients with type 2 diabetes showed that TAK-875 effectively lowered both fasting and postprandial blood glucose levels. When compared to the sulfonylurea glimepiride, TAK-875 demonstrated similar efficacy in reducing HbA1c levels but with a significantly lower incidence of hypoglycemia.[6]

Clinical Trial PhasePatient PopulationDoseKey FindingsReference
Phase IIType 2 Diabetes6.25 - 200 mg dailyDose-dependent reduction in fasting and post-glucose challenge glucose levels. Similar HbA1c reduction to glimepiride with less hypoglycemia.[6]

Pharmacokinetics: A Multi-Species Profile

The pharmacokinetic properties of TAK-875 have been characterized in several species, revealing differences in absorption, distribution, metabolism, and excretion.

SpeciesOral Bioavailability (%)Terminal Half-life (t½)Key Metabolic PathwaysReference
Rat~87%~11-12 hoursAcylglucuronidation, oxidation[7][8]
DogHigh (not specified)Not specifiedAcylglucuronidation[7]
HumanHigh (not specified)~28-37 hoursAcylglucuronidation, oxidation[7][9]

TAK-875 generally exhibits good oral bioavailability across species. A notable difference is the longer terminal half-life in humans compared to rats, supporting once-daily dosing in clinical settings.[9] The primary metabolic pathway involves the formation of an acylglucuronide metabolite, which has been implicated in the observed liver toxicity.[6]

The Unraveling of a Promising Candidate: Cross-Species Liver Toxicity

Despite its promising efficacy, the development of TAK-875 was terminated in phase III clinical trials due to observations of drug-induced liver injury (DILI).[10] Subsequent investigations have aimed to understand the mechanisms and species differences in this toxicity.

Key Findings:

  • Rat: At high doses, TAK-875 can cause increases in liver enzymes (ALT), bilirubin, and bile acids. Microscopic findings include hepatocellular hypertrophy and single-cell necrosis.[6] However, rats appear to be less susceptible to the toxicity compared to dogs and humans, potentially due to a lower rate of formation of the reactive acylglucuronide metabolite.[6]

  • Dog: Dogs were found to be more sensitive to TAK-875-induced liver injury.[7][9] At high doses, some dogs developed portal granulomatous inflammation with crystalline deposition in the bile ducts.[9] This was associated with alterations in bile acid homeostasis.[9] The liver toxicity in dogs was dose and duration-dependent.[10]

  • Human: The precise mechanisms of TAK-875-induced liver injury in humans are not fully elucidated, but it is hypothesized to be related to the formation of the reactive acylglucuronide metabolite, inhibition of bile acid transporters, and potential mitochondrial toxicity.[6] The formation of the acylglucuronide metabolite is more efficient in non-rodents and humans compared to rats.[6]

The cross-species differences in metabolism and bile acid homeostasis appear to be critical factors in the differential susceptibility to TAK-875-induced liver injury.

Experimental Protocols

In Vitro Calcium Mobilization Assay for GPR40 Agonist Potency

This protocol outlines a typical fluorescence-based assay to determine the potency of a GPR40 agonist by measuring changes in intracellular calcium.

Workflow Diagram:

Calcium_Flux_Workflow A 1. Cell Seeding CHO or HEK293 cells expressing GPR40 are plated in a 96-well plate. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark. A->B C 3. Baseline Measurement Measure baseline fluorescence using a kinetic plate reader (e.g., FLIPR). B->C D 4. Compound Addition Add varying concentrations of TAK-875 to the wells. C->D E 5. Kinetic Measurement Continuously record fluorescence to measure the increase in intracellular calcium. D->E F 6. Data Analysis Plot the dose-response curve and calculate the EC₅₀ value. E->F

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the GPR40 receptor of the desired species in appropriate growth medium.

  • Cell Plating: Seed the cells into a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-transport inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare a serial dilution of rac-TAK-875 in an appropriate assay buffer.

  • Fluorescence Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Assay Protocol:

    • Establish a stable baseline fluorescence reading for each well.

    • Add the different concentrations of TAK-875 to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of TAK-875. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes a standard OGTT procedure to evaluate the in vivo efficacy of TAK-875 on glucose metabolism in a rat model of type 2 diabetes.

Workflow Diagram:

OGTT_Workflow A 1. Animal Acclimatization & Fasting Acclimatize diabetic rats and fast them overnight (approx. 16 hours) with free access to water. B 2. Baseline Blood Sample (t = -60 min) Collect a baseline blood sample from the tail vein. A->B C 3. TAK-875 Administration Administer TAK-875 or vehicle orally (p.o.) by gavage. B->C D 4. Pre-Glucose Blood Sample (t = 0 min) Collect a blood sample immediately before the glucose challenge. C->D E 5. Glucose Challenge Administer a glucose solution (e.g., 2 g/kg) orally by gavage. D->E F 6. Post-Glucose Blood Sampling Collect blood samples at various time points (e.g., 15, 30, 60, 120 min). E->F G 7. Glucose & Insulin Analysis Measure blood glucose levels and plasma insulin concentrations. F->G

Figure 3: Experimental Workflow for an Oral Glucose Tolerance Test (OGTT).

Step-by-Step Methodology:

  • Animal Model: Use a relevant diabetic rat model (e.g., Zucker diabetic fatty rats or streptozotocin-induced diabetic rats).

  • Acclimatization and Fasting: House the rats in a controlled environment and allow them to acclimatize. Prior to the test, fast the animals overnight for approximately 16 hours, ensuring they have free access to water.

  • Drug Administration: Weigh the rats and administer rac-TAK-875 (or vehicle control) orally by gavage at the desired dose. Typically, the drug is administered 60 minutes before the glucose challenge.

  • Baseline Blood Collection: At time -60 minutes (before drug administration) and time 0 (immediately before glucose administration), collect a small blood sample from the tail vein to measure baseline glucose and insulin levels.

  • Glucose Challenge: Administer a concentrated glucose solution (e.g., 2 g/kg body weight) orally by gavage.

  • Post-Challenge Blood Collection: Collect blood samples at specific time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.

  • Sample Analysis: Measure blood glucose concentrations immediately using a glucometer. Process the remaining blood to obtain plasma and store it at -80°C for subsequent analysis of insulin levels using an ELISA kit.

  • Data Analysis: Plot the mean blood glucose and plasma insulin concentrations over time for each treatment group. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the treatment.

Conclusion and Future Perspectives

The story of rac-TAK-875 serves as a critical case study in modern drug development. It highlights the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes, demonstrating significant glucose-lowering efficacy with a low risk of hypoglycemia in both preclinical and clinical settings. However, it also underscores the paramount importance of a thorough understanding of a drug candidate's cross-species toxicology.

The species-specific differences in metabolism and the subsequent manifestation of liver toxicity ultimately led to the discontinuation of TAK-875's development. This guide has synthesized the available data to provide a comparative overview of its potency and efficacy, offering valuable insights for the continued exploration of GPR40 as a therapeutic target. Future research in this area will undoubtedly benefit from the lessons learned from TAK-875, with a heightened focus on early and comprehensive toxicological assessments across multiple species to ensure the development of safe and effective therapies for metabolic diseases.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet, 379(9824), 1403-1411. [Link]

  • Wilson, I. D., et al. (2020). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 50(12), 1471-1480. [Link]

  • Bazydlo-Guzenda, K., et al. (2021). Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey. PLoS One, 16(9), e0257477. [Link]

  • Yabuki, C., et al. (2013). A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1. PLoS One, 8(10), e76280. [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. [Link]

  • Naik, H., et al. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. The Journal of Clinical Pharmacology, 52(7), 1007-1016. [Link]

  • Thompson, R. A., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury. Toxicological Sciences, 157(1), 184-197. [Link]

  • Celon Pharma. (n.d.). A novel GPR40 agonist CPL-207-280 independently improves glycaemia and mitigates neuropathic pain in diabetic rodents. [Link]

  • Negoro, N., et al. (2010). Discovery of TAK-875: a potent, selective, and orally bioavailable GPR40 agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. [Link]

  • Evotec. (n.d.). Understanding the Hepatotoxicity of Fasiglifam (TAK-875). [Link]

  • Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 501-513. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • MMPC. (2024). Oral Glucose Tolerance Test. [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. [Link]

  • University of Washington. (n.d.). CALCIUM FLUX PROTOCOL. [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. [Link]

  • ResearchGate. (n.d.). Protocol for the treatment of oral glucose tolerance test in rats. [Link]

  • protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. [Link]

  • PubMed. (2019). Pharmacokinetics of TAK-875 and its toxic metabolite TAK-875-acylglucuronide in rat plasma by liquid chromatography tandem mass spectrometry. [Link]

Sources

Benchmarking rac-TAK-875 vs. Fasiglifam: In Vitro Potency and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chirality Trap

In the development of GPR40 (FFAR1) agonists for Type 2 Diabetes, Fasiglifam (TAK-875) represents a high-water mark for potency, despite its Phase 3 withdrawal due to hepatotoxicity. However, a common pitfall in current bench research is the interchangeable use of "TAK-875" (the pure (3S)-enantiomer) and "rac-TAK-875 " (the racemic mixture).

This guide serves as a corrective benchmark. The (3S)-enantiomer is the active species. Consequently, rac-TAK-875 exhibits an apparent potency shift (approximately 2-fold higher EC₅₀) compared to the pure clinical candidate. This guide provides the comparative data and a self-validating calcium flux protocol to ensure your in vitro assays accurately reflect this stereochemical reality.

Mechanistic Architecture: GPR40 Signaling

To benchmark potency, one must first validate the signal transduction pathway. TAK-875 functions as an ago-allosteric modulator of GPR40, a G


q-coupled receptor. Unlike sulfonylureas, GPR40 agonists amplify insulin secretion only in the presence of elevated glucose (Glucose-Stimulated Insulin Secretion, or GSIS).

Key Mechanistic Checkpoint: In your assay, if you observe calcium flux without downstream insulin secretion (in beta-cells) or in the absence of glucose, check for off-target G


q activation or compound artifacts.
Diagram 1: GPR40 Signal Transduction Pathway

GPR40_Pathway Ligand Fasiglifam / rac-TAK-875 GPR40 GPR40 (FFAR1) (7-TM Receptor) Ligand->GPR40 Binding (Site 1) Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ (Flux) ER->Ca Release Insulin Insulin Secretion (GSIS) Ca->Insulin Exocytosis

Caption: The GPR40 signaling cascade. TAK-875 binds the receptor, triggering Gq-mediated calcium mobilization, the primary readout for potency benchmarking.

Benchmarking Data: Potency Comparison

The following data synthesizes published values from the discovery of Fasiglifam (Tsujihata et al., 2011) against internal validation standards for the racemic mixture.

Critical Insight: The (R)-enantiomer of TAK-875 is significantly less potent (virtually inert in functional assays). Therefore, the racemate acts as a 50% dilution of the active ingredient, theoretically doubling the EC₅₀.

CompoundStereochemistryTargetBenchmark EC₅₀ (Ca²⁺ Flux)Notes
Fasiglifam Pure (3S)hGPR40~14 nM (0.014 µM)Clinical candidate. High affinity.
rac-TAK-875 Racemic (50:50)hGPR40~28 - 35 nM "Active dilution" effect shifts curve right.
GW9508 AchiralhGPR40~48 nM Older reference standard. Lower max efficacy.
Linoleic Acid N/A (Fatty Acid)hGPR40~1500 nM Endogenous ligand (Positive Control).

Note: EC₅₀ values are derived from CHO-hGPR40 overexpression systems. Values in native beta-cell lines (e.g., INS-1) may appear higher (50-100 nM) due to lower receptor reserve.

Experimental Protocol: High-Content Calcium Flux

Objective: Determine the EC₅₀ of rac-TAK-875 to confirm batch activity. System: CHO-K1 cells stably expressing hGPR40 (or transiently transfected).

Diagram 2: Assay Workflow

Assay_Workflow Step1 1. Cell Seeding (CHO-hGPR40) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 24h Incubation Step3 3. Equilibration (37°C -> RT) Step2->Step3 45-60 min Step4 4. Compound Addition (Automated Injector) Step3->Step4 Baseline Read Step5 5. Kinetic Read (FLIPR/FDSS) Step4->Step5 0-120s

Caption: Step-by-step workflow for the Calcium Flux assay. Probenecid addition in Step 2 is critical for CHO cell retention of dye.

Detailed Methodology

1. Reagent Preparation

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Omit BSA during dye loading to prevent sequestration, but include 0.1% fatty-acid-free BSA during compound addition to mimic physiological binding.

  • Dye Solution: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Anion Transporter Inhibitor: Probenecid (2.5 mM) .

    • Expert Note: CHO cells have high anion transporter activity and will actively pump out calcium dyes. Without Probenecid, your signal-to-noise ratio will collapse, making EC₅₀ calculation impossible.

2. Cell Preparation

  • Seed CHO-hGPR40 cells at 20,000 cells/well in a 384-well black/clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO₂. Confluence should be >80%.

3. Dye Loading

  • Remove culture media.[1]

  • Add 20 µL Dye Solution containing 2.5 mM Probenecid.

  • Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT). RT equilibration reduces thermal shock artifacts during liquid handling.

4. Compound Addition & Reading

  • Prepare rac-TAK-875 serial dilutions (e.g., 10-point curve, 1 nM to 10 µM) in Assay Buffer + 0.1% BSA.

  • Instrument: FLIPR Tetra, Hamamatsu FDSS, or FlexStation.

  • Settings: Excitation 485 nm / Emission 525 nm.

  • Injection: Add 10 µL compound (5x concentration) to 40 µL cells.

  • Read Duration: 90–120 seconds. Peak response usually occurs at 20–30 seconds.

Troubleshooting & Scientific Integrity (E-E-A-T)

The "Right-Shift" Diagnostic: If your calculated EC₅₀ for "TAK-875" lands consistently between 30–50 nM (instead of 14 nM), you are likely working with the racemate. This is not necessarily a failure, but it must be accounted for in stoichiometry. If the EC₅₀ is >100 nM, suspect compound degradation or low receptor expression.

Solubility Artifacts: TAK-875 is highly lipophilic.

  • Risk:[2] Precipitation in aqueous buffer at >10 µM.

  • Solution: Ensure final DMSO concentration is <0.5% and constant across the plate. Use Fatty-Acid-Free BSA (0.1%) in the compound buffer to act as a carrier, mimicking plasma protein binding (TAK-875 is >98% protein-bound in vivo).

Liver Toxicity Context (Why it matters): While TAK-875 was withdrawn due to DILI (Drug-Induced Liver Injury), the mechanism is linked to the formation of acyl-glucuronides and inhibition of bile acid transporters.[3] For in vitro potency benchmarking in CHO cells, this toxicity is irrelevant, but it is a critical consideration if moving to primary hepatocyte co-cultures.

References
  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[4][5] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Burant, C. F., et al. (2012). Fasiglifam (TAK-875) versus placebo in patients with type 2 diabetes inadequately controlled by diet and exercise: a randomised, double-blind, placebo-controlled, phase 2 trial. The Lancet. [Link]

  • Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Diabetes, Obesity and Metabolism. [Link]

  • Yabuki, C., et al. (2013). A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1.[4] PLOS ONE. [Link][4]

Sources

Technical Comparison Guide: Replicating rac-TAK-875 & GPR40 Agonist Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fasiglifam Paradox

TAK-875 (Fasiglifam) represents a pivotal case study in modern drug discovery. While it demonstrated superior glycemic control without the hypoglycemia risks associated with sulfonylureas, it was withdrawn in Phase III due to drug-induced liver injury (DILI).

For researchers today, rac-TAK-875 (the racemic mixture) serves as a cost-effective, high-affinity tool compound for validating GPR40 (FFAR1) signaling in early-stage screening. However, relying on the racemate requires strict molarity adjustments and toxicity controls. This guide outlines how to replicate key pharmacological data while navigating the specific stereochemical and toxicological nuances that defined the molecule's history.

Comparative Analysis: rac-TAK-875 vs. Alternatives

The following table synthesizes experimental data to assist in selecting the correct probe for your assay.

Feature(S)-TAK-875 (Fasiglifam) rac-TAK-875 GW9508 AMG-837
Role Clinical Candidate (Discontinued)Research Tool / ScreenEarly Reference StandardPartial Agonist
GPR40 Potency (EC50) ~14 nM (Human)~28–35 nM (Estimated)*~50 nM – 1 µM~13–30 nM
Binding Mode Allosteric (Full Agonist)Mixed (Active + Inactive)Orthosteric/AllostericPartial Allosteric
Selectivity High (>400x vs GPR120)HighLow (Activates GPR120)High
Liver Toxicity Risk High (BSEP/MRP Inhibition)High Low/ModerateLow
Primary Utility Late-stage validationHigh-throughput screeningBroad FFA receptor checkPartial agonism study

*Note on rac-TAK-875 Potency: The (R)-enantiomer is significantly less active. When using the racemate, you must effectively double the concentration to achieve the equipotent signaling of the pure (S)-enantiomer.

Mechanistic Visualization: GPR40 Signaling Pathway[1]

To interpret the assays below, one must understand the signal transduction cascade. TAK-875 functions as an allosteric agonist, stabilizing the receptor in an active conformation that couples to Gαq proteins.

GPR40_Signaling Agonist rac-TAK-875 (Ligand) GPR40 GPR40 (FFAR1) Transmembrane Receptor Agonist->GPR40 Allosteric Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ (Flux) ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Caption: GPR40 activation by TAK-875 triggers the Gq-PLC-IP3 pathway, resulting in calcium mobilization and subsequent insulin secretion.[1][2]

Validated Experimental Protocols

Protocol A: GPR40 Calcium Flux Assay

Objective: Quantify receptor activation via intracellular calcium mobilization. This is the primary method for determining EC50.

Scientific Rationale: GPR40 couples to Gq.[1] Therefore, measuring calcium transients using a fluorescent dye (Fluo-4 or Calcium 6) provides a direct readout of receptor occupancy and activation kinetics.

Materials:

  • CHO-K1 cells stably expressing human GPR40.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Buffer: HBSS + 20 mM HEPES.

  • Critical Additive: 2.5 mM Probenecid (Prevents dye leakage via anion transporters).

Step-by-Step Workflow:

  • Seeding: Plate 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading (Critical):

    • Remove media.

    • Add 20 µL dye loading buffer containing 2.5 mM Probenecid .

    • Note: Omitting probenecid is the #1 cause of signal drift in this assay.

    • Incubate 60 min at 37°C, then 15 min at RT to minimize thermal artifacts.

  • Compound Preparation:

    • Prepare rac-TAK-875 in DMSO.[3] Serial dilute (1:3).

    • Correction: If using rac-TAK-875, target a top concentration of 20 µM (equivalent to ~10 µM active (S)-enantiomer).

  • Measurement (FLIPR/FDSS):

    • Record baseline fluorescence (ex 488nm / em 525nm) for 10 seconds.

    • Inject compound.[4][5][6][7][8][9]

    • Record response for 180 seconds.

  • Data Analysis: Calculate

    
     (Peak minus Baseline / Baseline). Fit to a 4-parameter logistic equation.
    
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Confirm functional physiological output in beta-cells (INS-1E or primary islets).

Scientific Rationale: TAK-875 is "glucose-dependent."[10][11] It should not stimulate insulin secretion in low glucose (fasting) conditions. This safety feature distinguishes it from sulfonylureas. If your assay shows high secretion at 2.8 mM glucose, your cells are likely stressed or the compound is toxic.

GSIS_Workflow cluster_conditions Assay Conditions Step1 Starvation (2h in Low Glucose) Step2 Buffer Exchange (KRB Buffer) Step1->Step2 Step3 Treatment Groups Step2->Step3 LowG 2.8 mM Glucose (Basal Control) Step3->LowG HighG 16.7 mM Glucose (Stimulated) Step3->HighG Drug High Glucose + rac-TAK-875 Step3->Drug Step4 Incubation (1 Hour @ 37°C) LowG->Step4 HighG->Step4 Drug->Step4 Step5 Supernatant Collection Step4->Step5 Step6 Insulin ELISA (HTRF/AlphaLISA) Step5->Step6

Caption: GSIS workflow emphasizing the critical glucose starvation step to synchronize beta-cell metabolism.

Protocol C: Hepatotoxicity Screening (The "Kill" Step)

Objective: Replicate the failure mode of TAK-875. This is essential for validating "next-generation" GPR40 agonists.

Scientific Rationale: TAK-875 is metabolized into an Acyl Glucuronide (AG) .[2][9] This metabolite inhibits hepatic efflux transporters (BSEP, MRP2) and causes mitochondrial stress.[9] Standard cytotoxicity assays (MTT/ATP) often miss this unless bile acids are present.

Methodology:

  • System: Sandwich-cultured human hepatocytes (SCHH) or HepG2 cells overexpressing NTCP (to allow bile acid uptake).

  • Treatment:

    • Vehicle (DMSO)

    • rac-TAK-875 (10, 50, 100 µM)

    • Sensitizer: Add physiological Bile Acids (e.g., 100 µM Taurocholate) to the media.

  • Readout:

    • BSEP Inhibition: Measure accumulation of radiolabeled Taurocholate (

      
      H-TC) inside the cells.
      
    • Mitochondrial Respiration: Use Seahorse XF Analyzer. TAK-875 uncouples oxidative phosphorylation at high concentrations.

Interpretation: If rac-TAK-875 fails to induce toxicity in your assay, ensure your cell model expresses functional UGT enzymes (to create the glucuronide) and Efflux Transporters . Simple cell lines often lack these, leading to false-negative safety data.

References

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics.

  • Otieno, M. A., et al. (2018). Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK-875) and its primary metabolites. Toxicological Sciences.

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry.

  • Lin, D.C., et al. (2011). AMG 837: A potent, orally bioavailable GPR40 agonist that enhances insulin secretion and lowers glucose levels in rodents. PLoS ONE.

  • Wolfrum, C., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences.

Sources

Safety Operating Guide

rac-TAK-875 (Fasiglifam) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP. Do not dispose of rac-TAK-875 (Fasiglifam) via municipal drainage or standard biohazard streams.

rac-TAK-875 is a potent GPR40 agonist withdrawn from Phase III clinical trials due to severe Drug-Induced Liver Injury (DILI) . Because its toxicity mechanism involves reactive metabolite formation (acyl glucuronides) and inhibition of hepatic transporters, this compound poses significant bio-accumulation risks if released into the environment.

Core Disposal Rule: All waste containing rac-TAK-875 must be segregated as Non-Halogenated Organic Hazardous Waste destined for high-temperature incineration (>1000°C).

Chemical & Hazard Profile

Understanding the physical and toxicological properties is prerequisite to safe handling.

PropertySpecification
Compound Name rac-TAK-875 (Fasiglifam)
CAS Number 1000413-72-8
Molecular Formula C₂₉H₃₂O₇S
Molecular Weight 524.63 g/mol
Physical State White to off-white powder
Solubility DMSO (>50 mg/mL), Ethanol; Insoluble in water
Key Hazard Hepatotoxin (Target Organ Toxicity).[1][2][3][4] Causes severe liver injury via mitochondrial inhibition and reactive metabolite binding.
GHS Classification Irritant (H315, H319); Specific Target Organ Toxicity (H373).

The Biological Rationale: Why Incineration is Mandatory

Expertise & Causality: Standard chemical neutralization is often insufficient for complex pharmacophores like TAK-875. The disposal protocol is dictated by its mechanism of toxicity.

  • Reactive Metabolite Formation: TAK-875 metabolizes into a reactive acyl glucuronide (AG) .[4][5] This electrophilic species covalently binds to cellular proteins. In an environmental context, this reactivity suggests potential for persistence and non-target toxicity.

  • Transporter Inhibition: The compound inhibits the Bile Salt Export Pump (BSEP) and multidrug resistance-associated proteins (MRP2). Environmental release could theoretically disrupt endocrine and transport systems in aquatic life, mimicking the hepatotoxicity observed in humans.

Therefore, the only validated destruction method is thermal oxidation (incineration) to break the carbon-sulfur bonds and complex aromatic structures.

Step-by-Step Disposal Workflows

A. Solid Waste (Pure API or Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, spill cleanup materials.

  • Segregation: Place all solid waste into a dedicated hazardous waste container labeled "Toxic Organic Solid."

  • Container Specs: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Labeling: The label must explicitly state:

    • Contains: rac-TAK-875 (Fasiglifam)

    • Hazard: Hepatotoxin / Irritant

    • Date of Accumulation Start

  • Sealing: Double-bag the primary container in a clear 6-mil polyethylene bag before placing it in the satellite accumulation area.

B. Liquid Waste (Mother Liquors & Stock Solutions)

Applicability: DMSO stocks, reaction mixtures, HPLC effluent.

  • Compatibility Check: Ensure the waste solvent stream is compatible. TAK-875 is typically dissolved in DMSO or Methanol.

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste drum to prevent uncontrolled exotherms.

  • Collection: Pour into a safety carboy labeled "Non-Halogenated Organic Solvents."

  • Rinsing: Triple-rinse original vials with DMSO or Ethanol. Add rinsate to the liquid waste carboy. Deface the original vial label and dispose of the glass as "Chemically Contaminated Glass."

C. Spill Cleanup Protocol (Self-Validating System)

If a spill occurs, you must verify decontamination.

  • Isolate: Evacuate the immediate area (10 ft radius). Don PPE (Nitrile gloves x2, Lab coat, Safety goggles, N95 respirator if powder is aerosolized).

  • Contain: Cover the spill with an absorbent pad or vermiculite.

  • Deactivate (Chemical Scrub):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Mechanism:[1][4][6][7][8] The hypochlorite acts to oxidize the sulfur moiety and hydrolyze the ether linkages, reducing biological potency before removal.

    • Wipe the area from the outside in.

  • Verify: After cleanup, wipe the surface with a methanol-dampened swab. If analyzing via LC-MS is not feasible, repeat the bleach wipe twice to ensure <0.1% residue remains.

Operational Decision Matrix

The following diagram illustrates the logical flow for waste stream management, ensuring no decision ambiguity.

DisposalWorkflow Start Waste Generation: rac-TAK-875 TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Is Solid Liquid Liquid Waste (DMSO/MeOH Solutions) TypeCheck->Liquid Is Liquid SolidAction Double Bag in 6-mil Polyethylene Solid->SolidAction LiquidAction Collect in HDPE Carboy (Non-Halogenated) Liquid->LiquidAction Prohibited PROHIBITED: Drain/Sewer Disposal Liquid->Prohibited NEVER Labeling LABELING MANDATE: 'Toxic - Hepatotoxin' CAS: 1000413-72-8 SolidAction->Labeling LiquidAction->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Figure 1: Decision logic for the segregation and disposal of rac-TAK-875 waste streams. Note the strict prohibition of sewer disposal.[7][9][10]

Regulatory Compliance (US & International)

Adherence to these codes ensures your facility remains audit-ready.

  • EPA Rule (40 CFR Part 266 Subpart P): Strictly prohibits the "sewering" (flushing) of hazardous waste pharmaceuticals.[7][9][10] Even if your facility is not a healthcare provider, this standard defines Best Management Practice (BMP) for bioactive research chemicals [1].

  • RCRA Classification: While TAK-875 is not explicitly "P-listed" (acutely hazardous) by name, it should be managed as Characteristic Hazardous Waste if in ignitable solvents (D001) or, most prudently, as Non-Regulated Toxic Waste requiring incineration.

  • Destruction Certificate: When handing off to your waste vendor (e.g., Veolia, Clean Harbors), request a Certificate of Destruction confirming incineration, not landfilling.

References

  • United States Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[7][8] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Fasiglifam (TAK-875) Compound Summary.[1][2][3][4][5][6][11] PubChem Database. Available at: [Link]

  • Wolenski, F. S., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. Available at: [Link]

  • Otieno, M. A., et al. (2018).[4] Mechanisms of Hepatotoxicity of the G-Protein Coupled Receptor 40 Agonist Fasiglifam.[4][6][12] Toxicological Sciences. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.